4-Tert-butylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPMBJSGYWWHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022295 | |
| Record name | p-(tert-Butyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56108-12-4 | |
| Record name | p-(tert-Butyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056108124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(tert-Butyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TERT-BUTYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-(TERT-BUTYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7907Z6BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Tert-butylbenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butylbenzamide is an organic compound with significant interest in various chemical and pharmaceutical research areas. Its unique structural features, particularly the presence of a bulky tert-butyl group on the aromatic ring, impart distinct physical and chemical properties that make it a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The incorporation of the tert-butyl group influences its solubility and thermal properties. It is generally soluble in organic solvents such as ethanol, ether, and ketones, but insoluble in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| Melting Point | 171-175 °C | [3] |
| Boiling Point | 293.2 ± 19.0 °C (Predicted) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in ethanol, ether, ketones; Insoluble in water | [1] |
Chemical Structure and Synthesis
The structure of this compound consists of a benzene ring substituted with a tert-butyl group at the para position (position 4) and a primary amide group. The presence of the sterically demanding tert-butyl group can influence the reactivity of the aromatic ring and the amide functionality.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the acylation of ammonia or an amine with 4-tert-butylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Tert-butylbenzoyl Chloride
This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[4]
Materials:
-
4-Tert-butylbenzoyl chloride
-
Ammonia (aqueous solution, e.g., 28%) or tert-butylamine
-
Dichloromethane (CH₂Cl₂) or a similar aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 3 N
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-tert-butylbenzoyl chloride in dichloromethane.
-
Amine Addition: Cool the solution to 0 °C. Slowly add a stoichiometric excess of concentrated aqueous ammonia or tert-butylamine to the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated ammonium chloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 3 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as diethyl ether, to yield white crystals of this compound.[4]
-
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amide protons, and the protons of the tert-butyl group.
-
Aromatic Protons (Ar-H): Typically appear as two doublets in the range of δ 7.5-7.8 ppm, characteristic of a para-substituted benzene ring.
-
Amide Protons (NH₂): A broad singlet is expected for the two amide protons. Its chemical shift can vary depending on the solvent and concentration.
-
Tert-butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons is observed around δ 1.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon typically resonates in the range of δ 165-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the tert-butyl group and the carbon attached to the amide group will have different chemical shifts from the other two aromatic carbons.
-
Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
IR (Infrared) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the functional groups present.
-
N-H Stretch: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
-
C=O Stretch (Amide I band): A strong absorption band typically appears in the range of 1630-1690 cm⁻¹.
-
N-H Bend (Amide II band): An absorption band is usually observed around 1590-1650 cm⁻¹.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (177.24).
-
Fragmentation: Common fragmentation pathways for N-alkylbenzamides include cleavage of the C-N bond and fragmentation of the alkyl group. For this compound, a prominent fragment would be expected from the loss of a methyl group from the tert-butyl substituent.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, benzamide derivatives as a class are known to exhibit a wide range of pharmacological activities.[5] Many of these activities stem from their ability to interact with various enzymes and receptors.
One of the well-established mechanisms of action for some benzamide derivatives is the antagonism of dopamine D2-like receptors (D2, D3, and D4).[6] This interaction is the basis for the use of certain benzamides as antipsychotic and antiemetic agents. Blockade of these G protein-coupled receptors can lead to the modulation of downstream signaling pathways, such as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]
Another area of active research is the role of benzamide derivatives as enzyme inhibitors. For instance, some benzamides have been shown to inhibit histone deacetylases (HDACs), which are being explored as targets for cancer therapy.[6]
The following diagram illustrates a generalized signaling pathway that could be modulated by a benzamide derivative acting as a dopamine D2 receptor antagonist.
Caption: Generalized Dopamine D2 Receptor Antagonism by a Benzamide Derivative.
Conclusion
This compound is a versatile chemical compound with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques. The structural and spectral data presented in this guide provide a solid foundation for its identification and characterization. While direct biological data for this compound is not extensively documented, the broader class of benzamide derivatives shows significant promise in drug development, particularly as receptor antagonists and enzyme inhibitors. Further research into the specific biological activities of this compound and its analogues is warranted to explore its full therapeutic potential.
References
4-Tert-butylbenzamide CAS number and physical constants
An In-depth Technical Guide to 4-Tert-butylbenzamide
This technical guide provides a comprehensive overview of this compound, a valuable intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis, and key analytical techniques for its characterization.
Chemical Identity and Physical Properties
This compound is an organic compound with the chemical formula C₁₁H₁₅NO. It is structurally characterized by a benzamide group substituted with a tert-butyl group at the para position of the benzene ring.
CAS Number: 56108-12-4[1][2][3][4]
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | [1][2][4][5] |
| Molecular Weight | 177.24 g/mol | [2][5] |
| Appearance | Colorless or light yellow crystalline powder | [5] |
| Melting Point | 145-148 °C, 170 °C, 171-175 °C | [5][6] |
| Boiling Point | 293.2 ± 19.0 °C (Predicted) | [5][6] |
| Density | 1.013 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in ethanol, ether, and ketone; Insoluble in water | [5] |
| Flash Point | 131.1 °C | [5] |
| Vapor Pressure | 0.00175 mmHg at 25°C | [5] |
| Refractive Index | 1.524 | [5] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 4-tert-butylbenzoyl chloride with ammonia.[5] The following protocol is a generalized procedure based on analogous amide synthesis reactions.
Materials:
-
4-tert-butylbenzoyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and filtration apparatus.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-tert-butylbenzoyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Ammonia: Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of 4-tert-butylbenzoyl chloride via a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a crystalline solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Melting Point Determination: Compare the melting point of the purified product with the literature values.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization Workflow
This diagram outlines the typical analytical workflow for the characterization of synthesized this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. How to synthesis of 4-AMINO-N-(TERT-BUTYL)BENZAMIDE CAS 93483-71-7 by N-(tert-butyl)-4-nitrobenzamide [lookchem.com]
- 2. N,4-di-tert-butylbenzamide | Benchchem [benchchem.com]
- 3. N-tert-Butyl-4-aminobenzamide | C11H16N2O | CID 4126408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 4-Tert-butylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols to enable researchers to determine the solubility of this compound in their laboratories. The methodologies described herein are standard, robust, and widely applicable for characterizing the solubility of solid organic compounds.
Introduction to this compound
This compound is a white to light yellow crystalline powder with the chemical formula C₁₁H₁₅NO.[1] It is recognized for its utility as a light stabilizer and as an intermediate in pharmaceutical synthesis.[1] A foundational understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and as a potential active pharmaceutical ingredient (API). Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol, ether, and ketones, while it is insoluble in water.[1]
Quantitative Solubility Data
A thorough review of scientific databases and literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. For the benefit of researchers, the following table is provided as a template to be populated with experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Isopropanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
Experimental Protocols for Solubility Determination
To empower researchers to generate the critical data outlined in Table 1, two widely accepted methods for determining the solubility of a solid in a liquid are detailed below: the gravimetric method and the UV-Vis spectroscopic method.
The gravimetric, or shake-flask, method is a reliable technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven or vacuum oven
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Withdrawal: Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter that is compatible with the solvent. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is fully evaporated, reweigh the container with the dried solute. The difference in mass corresponds to the amount of this compound that was dissolved in the withdrawn volume/mass of the solvent.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent or mol/L).
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
All materials listed for the gravimetric method
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a serial dilution of the stock solution to create a series of standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the gravimetric method to prepare a saturated solution and withdraw a filtered aliquot of the supernatant.
-
Dilution of the Saturated Solution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λ_max.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Caption: Gravimetric method workflow for solubility determination.
This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in various organic solvents. The generation of such data is a critical step in advancing the research and development of this compound for its intended applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Tert-butylbenzamide
This guide provides a comprehensive overview of the melting and boiling point data for 4-tert-butylbenzamide, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of physical constants, experimental protocols for their determination, and a workflow visualization to support laboratory practices.
Physicochemical Data of this compound
This compound is a white to light yellow crystalline powder.[1] The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in various chemical syntheses.
Table 1: Melting and Boiling Point of this compound
| Physical Property | Value |
| Melting Point | 169.5-175.5 °C[2] |
| Boiling Point | 293.2 ± 19.0 °C (Predicted)[1][3] |
Note: Variations in reported melting points (ranging from 145°C to 175.5°C) can be attributed to the purity of the sample and the methodology used for determination.[1][2]
Experimental Protocols for Determination of Physical Constants
The following are generalized yet detailed protocols for determining the melting and boiling points of a solid compound like this compound.
1. Melting Point Determination (Capillary Method)
This method is widely used for its accuracy and the small amount of sample required.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[4]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]
-
Apparatus Setup:
-
Digital Apparatus: The packed capillary tube is inserted into the sample holder of the melting point apparatus.[7]
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then immersed in the heating oil within the Thiele tube.[8]
-
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
2. Boiling Point Determination (Capillary Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply this method to the resulting liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with silicone oil or an aluminum block)[9]
-
Stand and clamp
Procedure:
-
Sample Preparation: A few milliliters of the molten this compound are placed into a small test tube.[10]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[11]
-
Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.[10]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[8]
-
Observation and Data Recording: The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][11] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the melting point of this compound using a capillary method.
Caption: Workflow for Melting Point Determination.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound CAS#: 56108-12-4 [m.chemicalbook.com]
- 4. davjalandhar.com [davjalandhar.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Tert-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylbenzamide. This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis, structural elucidation, and drug development. The information presented herein includes tabulated spectral data, detailed experimental protocols, and visual representations of the molecular structure and its NMR signal assignments.
Molecular Structure and NMR Assignments
This compound is an aromatic amide with a distinct substitution pattern that gives rise to a characteristic NMR spectrum. The presence of a tert-butyl group and an amide functionality on a benzene ring results in a well-resolved set of signals in both ¹H and ¹³C NMR spectroscopy. A clear understanding of the correlation between the molecular structure and the spectral data is crucial for accurate interpretation.
Below is a diagram illustrating the molecular structure of this compound with atom numbering for NMR signal correlation.
Caption: Molecular structure of this compound with atom numbering.
Quantitative ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amide protons, and the protons of the tert-butyl group. The chemical shifts, multiplicities, coupling constants (J), and integration values are summarized in the table below.
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |
| H-2, H-6 | ~7.75 | Doublet (d) | ~8.5 | 2H |
| H-3, H-5 | ~7.45 | Doublet (d) | ~8.5 | 2H |
| -NH₂ | ~5.8 - 6.2 | Broad Singlet (br s) | - | 2H |
| -C(CH₃)₃ | ~1.33 | Singlet (s) | - | 9H |
Note: The chemical shift of the amide protons (-NH₂) can be variable and is dependent on factors such as solvent and concentration.
Quantitative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom in this compound are detailed in the following table.
| Carbon Assignment | Chemical Shift (δ) / ppm |
| C=O | ~168.5 |
| C-4 | ~155.0 |
| C-1 | ~131.5 |
| C-2, C-6 | ~127.5 |
| C-3, C-5 | ~125.0 |
| -C (CH₃)₃ | ~35.0 |
| -C(C H₃)₃ | ~31.0 |
Experimental Protocol for NMR Analysis
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for labile protons like those of the amide group.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
4.2. NMR Spectrometer Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence.
-
Number of Scans: Typically 16 to 64 scans are sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 12-15 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
4.3. Data Processing
The acquired Free Induction Decay (FID) should be processed with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. The spectra should be referenced to the internal standard (TMS at 0 ppm).
Logical Relationships in NMR Data Interpretation
The interpretation of the NMR spectra of this compound involves understanding the logical connections between the different signals and the molecular structure. The following diagram illustrates the workflow for spectral analysis and structural confirmation.
Caption: Workflow for NMR spectral analysis and structure confirmation.
This guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound. Adherence to these guidelines will facilitate accurate and reproducible structural characterization, which is fundamental in the fields of chemical research and pharmaceutical development.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Tert-butylbenzamide
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-tert-butylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols for sample analysis, presents a thorough interpretation of the spectral data, and outlines the logical workflow for structural characterization using FT-IR spectroscopy.
Introduction to this compound and FT-IR Spectroscopy
This compound is an organic compound featuring a benzamide core substituted with a tert-butyl group at the para position. Its molecular structure contains several key functional groups, including a secondary amide, a 1,4-disubstituted aromatic ring, and aliphatic C-H bonds within the tert-butyl group.
FT-IR spectroscopy is a powerful and rapid analytical technique used to identify functional groups and elucidate the structure of molecules. The method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their characteristic vibrational modes. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the molecular composition.
Experimental Protocols for FT-IR Analysis
The acquisition of a high-quality FT-IR spectrum for a solid sample like this compound requires meticulous sample preparation. Below are detailed methodologies for two common techniques: the Potassium Bromide (KBr) Pellet method and the Attenuated Total Reflectance (ATR) method.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method involves embedding the solid sample within a matrix of KBr, which is transparent in the mid-IR region.[1]
-
Sample Preparation:
-
Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle to reduce the particle size to a fine powder (typically 1-2 microns).[2][3]
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[3] The sample concentration in KBr should be between 0.2% and 1%.[2]
-
Thoroughly mix the sample and KBr by gentle grinding to ensure a homogenous mixture.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[3]
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder within the FT-IR spectrometer's sample compartment.
-
Acquire a background spectrum using a blank KBr pellet to correct for atmospheric moisture, CO₂, and any scattering losses.[1]
-
Acquire the sample spectrum. Typical scan settings include a resolution of 4 cm⁻¹ over a wavenumber range of 4000-400 cm⁻¹, with 45-100 scans accumulated to improve the signal-to-noise ratio.
-
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for analyzing solid powders directly.[1]
-
Sample Preparation:
-
Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.[3]
-
-
Spectral Acquisition:
-
Run a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder directly onto the ATR crystal surface, ensuring complete coverage.[3]
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]
-
Acquire the sample spectrum using appropriate instrument settings, similar to the KBr pellet method.
-
After analysis, remove the sample and clean the crystal surface thoroughly.
-
FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The quantitative data and vibrational assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3332 | Strong, Sharp | N-H Stretching | Secondary Amide |
| 3100 - 3000 | Medium | C-H Aromatic Stretching | Aromatic Ring |
| 2960 - 2850 | Strong | C-H Aliphatic Stretching (asymmetric & symmetric) | Tert-butyl Group |
| ~1643 | Very Strong | C=O Stretching (Amide I Band) | Amide |
| ~1600, ~1500 | Medium-Weak | C=C Aromatic Ring Stretching | Aromatic Ring |
| ~1550 | Strong | N-H Bending (Amide II Band) | Amide |
| 1400 - 1350 | Medium | C-H Bending (scissoring, wagging) | Tert-butyl Group |
| ~1300 | Medium | C-N Stretching (Amide III Band) | Amide |
| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Detailed Analysis of Key Peaks:
-
N-H Stretching (~3332 cm⁻¹): The sharp, strong absorption band observed at approximately 3332 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[4] Its position and sharpness indicate hydrogen bonding, which is typical for amides in the solid state.
-
C-H Stretching (3100-2850 cm⁻¹): This region contains multiple peaks. Absorptions above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.[5] The strong bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the asymmetric and symmetric stretching of the C-H bonds within the tert-butyl group.[6]
-
Amide I Band - C=O Stretching (~1643 cm⁻¹): The most intense absorption in the spectrum typically appears around 1643 cm⁻¹ and is assigned to the C=O stretching vibration, also known as the Amide I band.[4] This is a highly characteristic and reliable indicator of the amide functional group.[5][7]
-
Amide II Band - N-H Bending (~1550 cm⁻¹): A strong band around 1550 cm⁻¹ is characteristic of the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations.[7]
-
Aromatic C=C Stretching (~1600, ~1500 cm⁻¹): The presence of the benzene ring is confirmed by a pair of medium-intensity bands near 1600 cm⁻¹ and 1500 cm⁻¹, corresponding to C=C bond stretching vibrations within the aromatic ring.[5]
-
Aliphatic C-H Bending (~1400-1350 cm⁻¹): The deformation (bending) vibrations of the C-H bonds in the tert-butyl group's methyl components give rise to absorptions in this region.
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): Strong absorptions in this region are due to the out-of-plane bending of C-H bonds on the benzene ring. The specific pattern can help confirm the 1,4- (para) substitution pattern.
Logical Workflow for FT-IR Analysis
The process of analyzing a compound like this compound via FT-IR spectroscopy follows a structured workflow, from initial sample handling to final structural confirmation. The diagram below illustrates these logical steps.
Caption: Logical workflow for the FT-IR analysis of this compound.
Conclusion
The FT-IR spectrum of this compound provides a definitive fingerprint of its molecular structure. The presence of strong, characteristic absorption bands for the N-H stretch, the Amide I (C=O stretch), and Amide II (N-H bend) vibrations unequivocally confirms the secondary amide group. Furthermore, distinct peaks corresponding to aromatic and aliphatic C-H and C=C stretching and bending modes validate the presence of the 1,4-disubstituted benzene ring and the tert-butyl substituent. This detailed spectral analysis, supported by robust experimental protocols, serves as a critical tool for the structural verification and quality control of this compound in research and pharmaceutical development.
References
- 1. jascoinc.com [jascoinc.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. rsc.org [rsc.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Tert-butylbenzamide
For Immediate Release
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-tert-butylbenzamide (C₁₁H₁₅NO), a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the predicted fragmentation pathways under electron ionization (EI) and provides a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Core Concepts in the Fragmentation of Aromatic Amides
Under electron ionization, aromatic amides typically undergo characteristic fragmentation patterns. The initial ionization event forms a molecular ion (M⁺•). A common and significant fragmentation pathway for aromatic amides is the cleavage of the amide bond (N-CO), leading to the formation of a stable benzoyl cation. This cation can then undergo further fragmentation, often by the loss of a neutral carbon monoxide (CO) molecule to produce a phenyl cation.[1] For substituted benzamides, such as this compound, fragmentation of the substituent group on the aromatic ring is also a key pathway.
Predicted Mass Spectrometry Data for this compound
While a publicly available, fully annotated mass spectrum for this compound with quantitative abundance data is not readily accessible, the fragmentation pattern can be reliably predicted based on the known fragmentation of closely related structures, such as N-tert-butylbenzamide, and general principles of mass spectrometry. The molecular weight of this compound is 177.24 g/mol .
The following table summarizes the expected major ions in the electron ionization mass spectrum of this compound. The relative intensities are hypothesized based on the fragmentation of similar aromatic amides and the stability of the resulting ions.
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Hypothesized) |
| 177 | [C₁₁H₁₅NO]⁺• | Molecular Ion | Low to Moderate |
| 162 | [C₁₀H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group | High |
| 120 | [C₈H₈O]⁺• | Loss of tert-butylamine (C₄H₁₁N) via McLafferty-type rearrangement | Moderate |
| 105 | [C₇H₅O]⁺ | Cleavage of the N-tert-butyl group, forming the benzoyl cation | Moderate |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation | Moderate |
| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation | High |
Detailed Experimental Protocol: GC-MS Analysis
This section provides a detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
-
Solvent Selection: Dissolve the this compound standard or sample in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a stock solution with a concentration of approximately 1 mg/mL. From this stock, prepare a working solution of 10-50 µg/mL for analysis.
Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent DB-5MS UI fused-silica capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977A series GC-MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Full Scan.
Visualization of Fragmentation Pathways
The logical relationships of the key fragmentation steps for this compound are illustrated in the following diagrams.
References
Unveiling the Solid State: A Technical Guide to 4-Tert-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butylbenzamide, a substituted aromatic amide, serves as a valuable building block in organic synthesis and drug discovery. Its molecular structure, characterized by a bulky tert-butyl group and a benzamide moiety, influences its solid-state properties, including crystal packing and intermolecular interactions. Understanding the crystal structure of this compound is paramount for predicting its physical properties, such as solubility and melting point, and for designing new derivatives with tailored characteristics. This technical guide provides a summary of the available data on this compound, with a focus on its structural and physical properties, alongside a detailed experimental protocol for its synthesis.
Physicochemical Properties
While a definitive single-crystal X-ray diffraction structure for this compound is not publicly available in crystallographic databases, its general physical and chemical properties have been reported. These properties are crucial for its handling, characterization, and application in further research.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [2] |
| Appearance | Colorless or light yellow crystalline powder | [1] |
| Melting Point | 145-148 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol, ether, and ketone; insoluble in water. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of p-tert-butyl benzoyl chloride with ammonia.[1] This method provides a straightforward route to obtaining the crystalline product.
Experimental Protocol: Synthesis via Ammonolysis of an Acyl Chloride
Materials:
-
p-tert-butyl benzoyl chloride
-
Ammonia (aqueous solution or gas)
-
An appropriate organic solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve p-tert-butyl benzoyl chloride in a suitable organic solvent in a reaction flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric excess of aqueous ammonia to the cooled solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
Continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine to remove any unreacted ammonia and salts.
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure, colorless or light yellow crystals.[1]
Caption: Synthesis Workflow of this compound.
Crystal Structure and X-ray Diffraction Data
As of the latest search, a definitive, publicly accessible single-crystal X-ray diffraction (XRD) structure of this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, detailed crystallographic parameters including unit cell dimensions, space group, and atomic coordinates are not available.
Similarly, experimental powder X-ray diffraction (PXRD) patterns for this compound are not readily found in the public domain. The acquisition of such data would be a valuable contribution to the scientific community, enabling phase identification, purity assessment, and further structural analysis.
Future Work: Elucidating the Crystal Structure
The determination of the crystal structure of this compound would require the following experimental steps:
-
Single Crystal Growth: High-quality single crystals are a prerequisite for single-crystal XRD analysis. This can be achieved through various techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent is critical and would need to be determined experimentally based on the solubility of the compound.[3]
-
Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern can be used to determine the unit cell parameters, space group, and the precise arrangement of atoms within the crystal lattice.
-
Powder X-ray Diffraction (PXRD): A polycrystalline sample of this compound would be analyzed using a powder diffractometer. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), would serve as a fingerprint for the crystalline phase of the compound.
Caption: Crystal Structure Determination Workflow.
Conclusion
This compound is a readily synthesized compound with potential applications in various fields of chemical research. While its fundamental physicochemical properties are known, a detailed understanding of its solid-state structure remains an open area for investigation. The experimental protocols outlined in this guide provide a basis for the synthesis of the material, and the proposed workflow for crystallographic analysis highlights the necessary steps to fully characterize its solid state. The elucidation of the crystal structure of this compound would be a valuable addition to the structural chemistry landscape, providing insights that could guide the development of new materials and pharmaceutical agents.
References
Theoretical and Computational Deep Dive into 4-Tert-butylbenzamide: A Technical Guide for Researchers
An In-depth Exploration of the Structural, Spectroscopic, and Electronic Properties of a Versatile Benzamide Derivative with Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-tert-butylbenzamide, a substituted aromatic amide with growing interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its molecular characteristics, experimental protocols, and potential biological relevance.
Molecular Structure and Properties
This compound (C₁₁H₁₅NO) is a derivative of benzamide featuring a bulky tert-butyl group at the para position of the phenyl ring. This substitution significantly influences its physicochemical properties and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | [1] |
| Melting Point | 145-148 °C | [1] |
| Appearance | Colorless or light yellow crystalline powder | [1] |
| Solubility | Soluble in ethanol, ether, and ketone; insoluble in water | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common and efficient laboratory-scale synthesis involves the reaction of 4-tert-butylbenzoyl chloride with ammonia.
Experimental Protocol: Synthesis via Acyl Chloride
Materials:
-
4-tert-butylbenzoyl chloride
-
Ammonia (aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
Procedure:
-
Dissolve 4-tert-butylbenzoyl chloride in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of ammonia to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ether) to yield pure this compound.
Computational and Theoretical Studies
Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data and guiding further research. Density Functional Theory (DFT) is a powerful tool for these investigations.
Vibrational Spectroscopy: A Combined Experimental and Theoretical Approach
The vibrational modes of this compound can be characterized using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. DFT calculations allow for the theoretical prediction of these vibrational frequencies, aiding in the assignment of experimental spectral bands.
Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) | Assignment |
| N-H Stretch | ~3400 | - | Amide N-H stretching |
| C=O Stretch | ~1650 | - | Amide I band |
| N-H Bend | ~1620 | - | Amide II band |
| C-N Stretch | ~1400 | - | Amide III band |
| Aromatic C-H Stretch | ~3100-3000 | - | - |
| Aliphatic C-H Stretch | ~2960-2870 | - | - |
| Aromatic C=C Stretch | ~1600-1450 | - | - |
Note: Theoretical values are typically scaled to better match experimental data. The table presents approximate regions for characteristic vibrations. Detailed computational studies are required for precise theoretical values.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Ionization Potential | - |
| Electron Affinity | - |
Note: Specific energy values require dedicated DFT calculations. Generally, a larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the amide hydrogen and aromatic protons are electron-poor.
Potential Applications in Drug Development
Benzamide derivatives are known to exhibit a wide range of biological activities. The structural features of this compound make it an interesting candidate for drug discovery, potentially targeting various receptors and enzymes.
Farnesoid X Receptor (FXR) Antagonism: A Potential Signaling Pathway
Recent studies have highlighted that derivatives of 3-(tert-butyl)-4-hydroxyphenyl benzamide can act as antagonists of the Farnesoid X Receptor (FXR)[2]. FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism[3]. Dysregulation of the FXR signaling pathway is implicated in various metabolic diseases. Antagonism of FXR is a potential therapeutic strategy for certain conditions.
Experimental Protocol: FXR Antagonist Assay
To evaluate the potential of this compound as an FXR antagonist, a cell-based reporter assay can be employed.
Materials:
-
HEK293T cells
-
Human FXR expression vector
-
Luciferase reporter construct containing an FXR response element (e.g., SHP-luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
GW4064 (a known FXR agonist)
-
This compound (test compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the human FXR expression vector and the SHP-luc reporter construct using a suitable transfection reagent.
-
After 24 hours, treat the cells with a fixed concentration of the FXR agonist GW4064 in the presence of varying concentrations of this compound.
-
Include appropriate controls (vehicle, agonist alone).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of FXR activity by this compound at each concentration and determine the IC₅₀ value.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound, alongside practical experimental protocols. The computational data, including vibrational analysis, HOMO-LUMO characteristics, and MEP maps, offer a fundamental understanding of its molecular properties. Furthermore, the exploration of its potential as an FXR antagonist opens avenues for its application in drug discovery for metabolic disorders. The presented methodologies and data serve as a valuable resource for researchers aiming to further investigate and utilize this promising compound.
References
- 1. irjweb.com [irjweb.com]
- 2. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Tert-butylbenzamide from p-Tert-butylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The primary and most direct route to this compound is through the nucleophilic acyl substitution of p-tert-butylbenzoyl chloride with ammonia. This document details the reaction principles, a comprehensive experimental protocol, and the key characterization data for the final product.
Introduction
This compound is a substituted aromatic amide that serves as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its preparation from the corresponding acyl chloride is a fundamental transformation in organic chemistry. The tert-butyl group provides steric bulk and lipophilicity, which can be advantageous in modulating the physicochemical properties of target compounds in drug development.
Reaction Principle
The synthesis of this compound from p-tert-butylbenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-tert-butylbenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by another molecule of ammonia yields the stable this compound and ammonium chloride as a byproduct. The reaction is typically rapid and exothermic.
Experimental Protocol
The following protocol is a detailed procedure for the synthesis of this compound.
Materials:
-
p-Tert-butylbenzoyl chloride
-
Concentrated aqueous ammonia (ammonium hydroxide, ~28-30%)
-
Dichloromethane (DCM) or a similar inert organic solvent
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tert-butylbenzoyl chloride in a suitable organic solvent such as dichloromethane.
-
Cooling: Cool the flask in an ice bath to manage the exothermic nature of the reaction. This is crucial to prevent the formation of side products.
-
Addition of Ammonia: While vigorously stirring the cooled solution of p-tert-butylbenzoyl chloride, slowly add an excess of concentrated aqueous ammonia. The immediate formation of a white precipitate, which is the desired this compound, will be observed.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes after the complete addition of ammonia to ensure the reaction proceeds to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water to remove the ammonium chloride byproduct and any remaining ammonia.
-
Separate the organic layer.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is typically a solid.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with cold deionized water to remove any residual ammonium salts.
-
Dry the purified product in a vacuum oven to obtain the final this compound as a white to off-white crystalline powder.
-
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| p-Tert-butylbenzoyl chloride | C₁₁H₁₃ClO | 196.67 | Not Applicable |
| Ammonia | NH₃ | 17.03 | Not Applicable |
| This compound | C₁₁H₁₅NO | 177.24 | 170 |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons (two doublets in the aromatic region), and the amide protons (a broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons (including the ipso-carbon attached to the tert-butyl group and the carbonyl-bearing carbon), and the carbonyl carbon (typically in the range of 165-170 ppm). |
| IR (KBr) | Characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. |
Mandatory Visualizations
Reaction Pathway
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Reaction of p-tert-butylbenzene to form 4-Tert-butylbenzamide.
Synthesis of 4-Tert-butylbenzamide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound from a p-tert-butyl substituted benzene precursor is a multi-step process of significant interest in organic synthesis due to the prevalence of the tert-butyl group in pharmacologically active molecules and functional materials. This guide details the primary synthetic route, experimental protocols, and quantitative data for the preparation of this compound, commencing from the readily available starting material, p-tert-butyltoluene.
The most common and efficient pathway involves a two-step reaction sequence:
-
Oxidation: The methyl group of p-tert-butyltoluene is oxidized to a carboxylic acid functional group, yielding 4-tert-butylbenzoic acid.
-
Amidation: The resulting 4-tert-butylbenzoic acid is then converted to the target molecule, this compound.
This document provides a comprehensive overview of these transformations, including detailed experimental procedures and comparative data from various methodologies.
Step 1: Oxidation of p-Tert-butyltoluene to 4-Tert-butylbenzoic Acid
The conversion of p-tert-butyltoluene to 4-tert-butylbenzoic acid is a critical step, and several oxidative methods have been established. The choice of oxidant and reaction conditions significantly influences the yield, purity, and environmental impact of the synthesis. Common methods include oxidation with potassium permanganate, nitric acid, and catalytic oxidation using molecular oxygen.[1]
Quantitative Data for Oxidation Methods
| Oxidation Method | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Permanganate | KMnO4 | Water | Microwave (660W) | 0.83 | Not Specified | [1] |
| Nitric Acid | HNO3 | Water | 180 | 8 | 98.2 | [2] |
| Catalytic Oxidation | Cobalt Acetate / O2 | Acetic Acid | 90-95 | Not Specified | 87 | [2] |
| Catalytic Oxidation | Cobalt Acetate / O2 | - | 160 | 5 | 56.8 | [3] |
| Catalytic Oxidation | Co(AC)2 / H2O2 | Not Specified | Not Specified | Not Specified | 89.2 | [4] |
| Catalytic Oxidation | Cobalt naphtenate / O2 | - | 140 | 3 | Not Specified | [5] |
Experimental Protocols for Oxidation
Method 1: Nitric Acid Oxidation [2]
-
Reaction Setup: In a 500 mL autoclave, combine 26 mL (0.2 mol) of p-tert-butyltoluene, 26 mL of 68% nitric acid (0.4 mol), and 215 mL of water.
-
Reaction Execution: Seal the autoclave and initiate stirring. Heat the mixture to 180°C and maintain this temperature for 8 hours.
-
Work-up and Purification: After the reaction period, cool the autoclave with water. Collect the solid product from the bottom of the autoclave. The crude product can be further purified by recrystallization.
Method 2: Acetic Acid Catalytic Oxidation [2]
-
Reaction Setup: In a 250 mL stainless steel autoclave equipped with a mechanical stirrer, charge p-tert-butyltoluene and acetic acid in a 1:4 mass ratio. Add cobalt acetate as a catalyst at a concentration of 0.1-0.2% (w/w).
-
Reaction Execution: Heat the reaction mixture to 90-95°C and introduce oxygen.
-
Monitoring and Completion: The reaction progress can be monitored by analyzing the conversion of p-tert-butyltoluene. The reaction is considered complete when the conversion reaches 100%.
Step 2: Amidation of 4-Tert-butylbenzoic Acid to this compound
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Several methods are available, including the direct reaction with ammonia (typically via an ammonium salt intermediate) or the use of coupling reagents to activate the carboxylic acid.[6][7][8]
General Principles of Amidation
The direct reaction of a carboxylic acid with ammonia is an acid-base reaction that forms an ammonium carboxylate salt.[8] Heating this salt drives off water to form the amide.[6][9]
Alternatively, activating agents or coupling reagents can be employed to facilitate amide bond formation under milder conditions.[7][8] These reagents react with the carboxylic acid to form a more reactive intermediate that is readily attacked by an amine.
Experimental Protocols for Amidation
Method 1: From Carboxylic Acid via Ammonium Salt [6][9]
-
Formation of Ammonium Salt: To an excess of 4-tert-butylbenzoic acid, slowly add solid ammonium carbonate until the cessation of carbon dioxide evolution. This forms ammonium 4-tert-butylbenzoate.
-
Dehydration: Heat the resulting ammonium salt to induce dehydration and form this compound. For similar reactions, heating under reflux for about 30 minutes is suggested.[9]
-
Purification: The crude amide can be purified by distillation or recrystallization.
Method 2: Using an Activating Agent (Illustrative General Procedure) [7]
Note: Specific activating agents like XtalFluor-E, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), or boronic acid catalysts can be used.[7]
-
Reaction Setup: In a suitable solvent, dissolve 4-tert-butylbenzoic acid.
-
Activation: Add the chosen activating agent to the solution.
-
Amine Addition: Introduce a source of ammonia (e.g., concentrated ammonia solution) to the activated carboxylic acid derivative.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed, and the organic layer is separated, dried, and concentrated. The final product is then purified, often by chromatography or recrystallization.
Visualizations
Reaction Pathway
Caption: Synthetic route from p-tert-butyltoluene to this compound.
Experimental Workflow: Oxidation and Amidation
Caption: General experimental workflow for the two-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. P Tert Butyltoluene Manufacturers & Suppliers [p-toluenesulfonicacid-ptbba.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthetic Routes to 4-Tert-butylbenzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butylbenzamide and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The presence of the bulky tert-butyl group can enhance metabolic stability and modulate the pharmacological properties of molecules. These derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antiparkinsonian effects.[1][2][3] This document provides a detailed overview of the primary synthetic routes to access these valuable compounds, complete with comparative data and step-by-step experimental protocols.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into several key strategies, primarily revolving around the formation of the central amide bond. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups in the molecule. The most common approaches include acylation of an amine with a pre-activated carboxylic acid (like an acyl chloride) or in-situ activation of a carboxylic acid using coupling agents.
Visualization of Synthetic Pathways
The following diagram illustrates the principal synthetic strategies for preparing this compound derivatives, starting from common precursors.
References
Application Notes and Protocols: 4-Tert-butylbenzamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butylbenzamide as a key intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways are presented to facilitate research and development in this area.
Introduction
This compound is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry. Its structural features, including the bulky tert-butyl group and the reactive amide functionality, make it a versatile precursor for the synthesis of a variety of target molecules with potential therapeutic applications. This document focuses on its role as an intermediate in the development of anti-inflammatory agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [2] |
| Appearance | Colorless or light yellow crystalline powder | [1] |
| Melting Point | 145-148 °C | [1] |
| Solubility | Soluble in ethanol, ether, and ketone; insoluble in water. | [1] |
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 4-tert-butylbenzoyl chloride with ammonia.[1] The following protocol is a representative procedure.
Protocol 1: Synthesis of this compound
Materials:
-
4-tert-butylbenzoyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylbenzoyl chloride (1.0 eq) in dichloromethane (100 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add aqueous ammonia (2.0 eq) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.
Expected Yield: >90%
Application in the Synthesis of an Anti-inflammatory Agent
This compound is a precursor for the synthesis of tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate, a compound that has demonstrated significant anti-inflammatory activity in preclinical studies.[3][4]
Synthesis Pathway
The synthesis involves the coupling of 4-tert-butylbenzoic acid (which can be derived from this compound via hydrolysis) with tert-butyl 2-aminophenylcarbamate.
Caption: Synthesis of the target anti-inflammatory compound.
Protocol 2: Synthesis of tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate[3]
Materials:
-
4-tert-butylbenzoic acid
-
tert-butyl 2-aminophenylcarbamate
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred solution of 4-tert-butylbenzoic acid (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq), tert-butyl 2-aminophenylcarbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.
-
Continue stirring for 3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (70:30, v/v) as the eluent to obtain the desired product as an off-white solid.
Quantitative Data
| Compound | Starting Material | Molar Equivalents | Coupling Reagents | Base | Solvent | Yield (%) | Reference |
| tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate | 4-tert-butylbenzoic acid | 1.0 | EDCI (1.5 eq), HOBt (1.5 eq) | DIPEA (1.5 eq) | DMF | 83.3 | [3] |
Biological Activity and Mechanism of Action
Benzamide derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway.
In-Vivo Anti-inflammatory Activity
The anti-inflammatory activity of tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate was evaluated using the carrageenan-induced rat paw edema model.[3][4]
| Compound | Dose | Time (h) | % Inhibition of Edema | Standard Drug | % Inhibition (Standard) | Reference |
| tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate | Not specified | 9-12 | Promising activity (exact % not provided) | Indomethacin | Not specified | [4] |
Note: The referenced article states "promising anti-inflammatory activity" with inhibition values ranging from 54.239% to 39.021% for the entire series of synthesized compounds, with some exhibiting activity comparable to the standard drug, indomethacin.[4][6]
Conclusion
This compound is a readily accessible and versatile intermediate for the synthesis of novel compounds with potential therapeutic value. The detailed protocols and data presented here for the synthesis and evaluation of an anti-inflammatory agent derived from this intermediate provide a solid foundation for further research and development in this area. The potential mechanism of action through the inhibition of the NF-κB pathway offers a clear direction for future mechanistic studies.
References
- 1. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. | Sigma-Aldrich [merckmillipore.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Tert-butylbenzamide in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction:
4-Tert-butylbenzamide is a chemical compound belonging to the benzamide class. While not widely commercialized as a standalone agrochemical active ingredient, its structural motif is of significant interest in the development of new agrochemicals, particularly fungicides and herbicides. The benzamide functional group is present in numerous successful agrochemicals, and the tert-butyl group can confer desirable properties such as increased stability, lipophilicity, and specific steric interactions with target enzymes.
These notes provide a framework for the potential application of this compound as a lead compound or scaffold in the discovery and development of novel agrochemical agents. The protocols outlined below are based on established methodologies for evaluating benzamide-type compounds in agrochemical research.
Potential Agrochemical Applications
The primary potential application for compounds derived from a this compound scaffold is in the development of fungicides. Many benzamide fungicides act by disrupting microtubule assembly in fungal cells, leading to the inhibition of mitosis and cell division. The tert-butyl group can enhance the binding affinity of the molecule to the target protein, potentially leading to higher efficacy and a more favorable toxicological profile.
A secondary application could be in herbicide development. Certain benzamides have been shown to inhibit plant growth by various mechanisms, and the specific substitution pattern of this compound could be explored for novel herbicidal activity.
Hypothetical Mechanism of Action: Fungicidal Activity
Based on related benzamide fungicides, a plausible mechanism of action for a this compound derivative is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.
Caption: Hypothetical signaling pathway for fungicidal action.
Experimental Protocols
Synthesis of this compound Derivatives
A common route for the synthesis of this compound derivatives involves the amidation of 4-Tert-butylbenzoyl chloride with a desired amine.
Caption: General workflow for synthesizing derivatives.
Protocol:
-
To a solution of 4-Tert-butylbenzoic acid (1 eq) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-Tert-butylbenzoyl chloride.
-
Dissolve the resulting acid chloride in an anhydrous solvent and cool to 0 °C.
-
Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Antifungal Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of the test compounds against a target fungal species.
Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well microtiter plate, add a fungal spore suspension in a suitable growth medium (e.g., Potato Dextrose Broth) to each well.
-
Add the test compound dilutions to the wells. Include a positive control (commercial fungicide) and a negative control (DMSO).
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25 °C) for 48-72 hours.
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to assess fungal growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables represent hypothetical data for a series of this compound derivatives tested against a common plant pathogenic fungus.
Table 1: Physicochemical Properties of Hypothetical Derivatives
| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP |
| TBBA-01 | -CH3 | 191.27 | 2.1 |
| TBBA-02 | -CH2CH3 | 205.30 | 2.5 |
| TBBA-03 | -CF3 | 245.24 | 2.8 |
| TBBA-04 | -Phenyl | 253.33 | 3.5 |
Table 2: In Vitro Fungicidal Activity (EC50)
| Compound ID | EC50 against Botrytis cinerea (µg/mL) | EC50 against Fusarium graminearum (µg/mL) |
| TBBA-01 | 15.2 | 25.8 |
| TBBA-02 | 10.5 | 18.3 |
| TBBA-03 | 1.8 | 3.5 |
| TBBA-04 | 5.6 | 9.1 |
| Commercial Standard | 0.5 | 1.2 |
Concluding Remarks
The this compound scaffold presents a promising starting point for the development of novel agrochemicals. The hypothetical data suggests that modifications to the amide group can significantly impact fungicidal activity. Further research should focus on synthesizing a broader range of derivatives and evaluating their efficacy against a wider panel of plant pathogens, as well as conducting studies on their mode of action, crop safety, and environmental fate. The protocols provided herein offer a standardized approach for the initial screening and evaluation of these promising compounds.
4-Tert-butylbenzamide: A Versatile Building Block in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butylbenzamide is a versatile aromatic amide that serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its chemical structure, featuring a bulky tert-butyl group and a reactive amide moiety, imparts unique properties that are leveraged in the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The tert-butyl group provides steric hindrance and influences the electronic properties of the aromatic ring, while the amide group can act as a directing group in reactions such as directed ortho-metalation, enabling regioselective functionalization of the benzene ring. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.
Key Applications
Directed ortho-Metalation (DoM)
The amide group of this compound is a powerful directing group in ortho-metalation reactions. This allows for the specific introduction of substituents at the position ortho to the amide group, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution. The reaction typically involves deprotonation with a strong organolithium base, such as n-butyllithium or sec-butyllithium, followed by quenching the resulting aryllithium species with an electrophile.
Logical Relationship of Directed ortho-Metalation (DoM)
Caption: Workflow of Directed ortho-Metalation of this compound.
Synthesis of Bioactive Molecules
This compound is a key scaffold for the synthesis of various biologically active compounds. Its derivatives have shown promise as anti-inflammatory agents and anticancer therapeutics.
Anti-inflammatory Agents: Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamates, prepared from a 4-tert-butylbenzoic acid precursor, have demonstrated significant inhibition of inflammation in preclinical models.[1][2]
Anticancer Agents: N-alkyl-3,4,5-trihydroxybenzamide derivatives, which can be synthesized from gallic acid and subsequently modified, have been investigated for their anticancer effects. Notably, 3,4,5-trihydroxy-N-tert-butyl-benzamide has shown activity against colon carcinoma HCT-116 cells.[3]
Experimental Workflow for Synthesis of Bioactive Derivatives
Caption: General workflow for the synthesis and screening of bioactive this compound derivatives.
Cross-Coupling Reactions
The ortho-functionalized derivatives of this compound, obtained through DoM, are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted alkene structures.
Quantitative Data
Table 1: Synthesis of N-tert-butyl amides via Ritter Reaction
This table presents the optimization of reaction conditions for the synthesis of N-tert-butyl benzamide from benzonitrile and di-tert-butyl dicarbonate, catalyzed by Cu(OTf)₂.[4]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OTf)₂ (1) | Room Temp | 5 | 16 |
| 2 | Cu(OTf)₂ (2) | Room Temp | 5 | 25 |
| 3 | Cu(OTf)₂ (5) | Room Temp | 5 | 87 |
| 4 | Cu(OTf)₂ (10) | Room Temp | 5 | 89 |
| 5 | Cu(OTf)₂ (5) | 40 | 2 | 58 |
| 6 | Cu(OTf)₂ (5) | 60 | 2 | 63 |
Table 2: Anti-inflammatory Activity of tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives
The following data summarizes the in vivo anti-inflammatory activity of selected compounds, with the percentage of inhibition of carrageenan-induced rat paw edema.[5]
| Compound | Substituent on Benzamide | Inhibition at 3h (%) |
| 4a | 4-Fluoro | 54.13 |
| 4b | 4-Methyl | 45.21 |
| 4c | 4-tert-Butyl | 48.33 |
| 4i | 4-(1H-indol-2-yl)butanamido | 54.24 |
| Indomethacin (Standard) | - | 56.32 |
Experimental Protocols
Protocol 1: Directed ortho-Metalation of N,N-Diethyl-4-tert-butylbenzamide and Quenching with an Electrophile
This protocol describes a general procedure for the ortho-functionalization of an N,N-diethyl-4-tert-butylbenzamide, a common derivative of this compound used in DoM due to the enhanced directing ability of the tertiary amide.
Materials:
-
N,N-Diethyl-4-tert-butylbenzamide
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation, or an aldehyde/ketone for hydroxymethylation)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-diethyl-4-tert-butylbenzamide (1.0 eq).
-
Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.1 - 1.5 eq) dropwise via a syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.2 - 2.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Suzuki-Miyaura Cross-Coupling of an ortho-Bromo-4-tert-butylbenzamide Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an ortho-brominated this compound derivative with a boronic acid.
Materials:
-
ortho-Bromo-4-tert-butylbenzamide derivative
-
Aryl or vinyl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the ortho-bromo-4-tert-butylbenzamide derivative (1.0 eq), the boronic acid (1.1 - 1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen atmosphere and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Signaling Pathway
While specific, detailed signaling pathways for many this compound derivatives are still under active investigation, some studies on related benzamide compounds suggest potential mechanisms of action. For example, some N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells.[6]
Hypothetical Signaling Pathway of a Tubulin-Inhibiting Benzamide Derivative
Caption: A potential mechanism of action for a benzamide derivative that acts as a tubulin polymerization inhibitor.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-bromo-N-tert-butyl-benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-bromo-N-tert-butyl-benzamide is a valuable intermediate in organic synthesis and medicinal chemistry. Its structure combines a brominated aromatic ring, a feature often used for subsequent cross-coupling reactions, with a bulky tert-butyl amide group that can influence molecular conformation and receptor binding. This document provides a detailed protocol for the synthesis of 4-bromo-N-tert-butyl-benzamide via the acylation of tert-butylamine with 4-bromobenzoyl chloride, a reliable and high-yielding method suitable for laboratory-scale preparation.
Reaction Scheme
The synthesis proceeds through the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and tert-butylamine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. An excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct.
Chemical Equation:
4-bromobenzoyl chloride + tert-butylamine → 4-bromo-N-tert-butyl-benzamide + tert-butylammonium chloride
Experimental Protocol
This protocol describes the synthesis of 4-bromo-N-tert-butyl-benzamide starting from 4-bromobenzoyl chloride and tert-butylamine.
Materials and Equipment:
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Büchner funnel)
-
Rotary evaporator
-
Melting point apparatus
-
Reagents: 4-bromobenzoyl chloride, tert-butylamine, Dichloromethane (DCM), 3 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Diethyl ether.
Procedure:
-
Reaction Setup: In a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine dichloromethane (150 mL) and tert-butylamine (2.1 equivalents).
-
Initial Cooling: Cool the stirred solution to 0-5 °C using an ice bath.[1]
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane (100 mL). Add this solution dropwise to the cooled tert-butylamine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (12-16 hours) to ensure the reaction goes to completion.[1]
-
Workup - Filtration: A precipitate (tert-butylammonium chloride) will form. Filter the reaction mixture through a Büchner funnel and wash the collected solid with a small amount of dichloromethane (2 x 25 mL).
-
Workup - Liquid-Liquid Extraction: Combine the filtrate and washes in a separatory funnel. Sequentially wash the organic layer with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification: Transfer the crude solid to a beaker and add cold diethyl ether (100 mL). Stir the slurry for 30 minutes, then cool to 0 °C in an ice bath and filter to collect the purified white crystals.[1]
-
Final Product: Dry the crystals under vacuum to yield 4-bromo-N-tert-butyl-benzamide. Characterize the product by determining its melting point and acquiring spectroscopic data (NMR, IR).
Data Presentation
The following table summarizes the reactants used and the expected product characteristics for a typical laboratory-scale synthesis.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 10.0 | 45.57 | 1.0 |
| tert-butylamine | C₄H₁₁N | 73.14 | 7.0 | 95.71 | 2.1 |
| Product | |||||
| 4-bromo-N-tert-butyl-benzamide | C₁₁H₁₄BrNO | 256.14 | ~10.5 (90%) | 41.0 | - |
Physical and Spectroscopic Data:
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 133-134 °C[1] (Lit. 130-131 °C[2]) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.60–7.54 (m, 4H), 5.99 (br s, 1H), 1.47 (s, 9H).[2] |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.9, 134.7, 131.6, 128.3, 125.6, 51.7, 28.8.[2] |
| IR (KBr, cm⁻¹) | ν: 3355 (N-H), 1652 (C=O).[2] |
Experimental Workflow Visualization
The diagram below illustrates the key stages of the synthesis, from the initial reaction setup to the final purified product.
Caption: Workflow for the synthesis of 4-bromo-N-tert-butyl-benzamide.
References
Application Notes and Protocols: Ritter Reaction for N-tert-butyl Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ritter reaction is a powerful and versatile chemical transformation for the synthesis of N-substituted amides from a nitrile and a carbocation precursor, such as an alcohol or alkene, under acidic conditions.[1][2] First described by John J. Ritter in 1948, this atom-economical reaction has found widespread application in organic synthesis, particularly in the pharmaceutical industry for the preparation of biologically active molecules.[1] The reaction proceeds via the formation of a stable carbocation, which is then trapped by the nucleophilic nitrogen of a nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding N-alkyl amide.[1][3][4] The Ritter reaction is especially efficient for synthesizing amides with sterically hindered N-alkyl groups, such as the N-tert-butyl group, which can be challenging to prepare using traditional amidation methods.[1]
This application note provides detailed protocols and reaction conditions for the synthesis of N-tert-butyl amides using the Ritter reaction, targeting researchers and professionals in drug development and organic synthesis.
Reaction Mechanism
The generally accepted mechanism for the Ritter reaction, when using an alcohol as the carbocation precursor, involves three key steps:
-
Carbocation Formation: In the presence of a strong acid, typically sulfuric acid, the alcohol is protonated. This is followed by the elimination of a water molecule to generate a stable carbocation. For the synthesis of N-tert-butyl amides, tert-butanol is a common starting material, which forms the stable tert-butyl carbocation.[1][3]
-
Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile acts as a nucleophile, attacking the electrophilic carbocation. This addition step results in the formation of a nitrilium ion intermediate.[3][4]
-
Hydrolysis: The nitrilium ion is then hydrolyzed by water, which is present in the reaction mixture or added during the work-up, to yield the final N-tert-butyl amide product.[3]
Caption: The reaction mechanism of the Ritter reaction for N-tert-butyl amide synthesis.
Quantitative Data Summary
The yield and efficiency of the Ritter reaction for N-tert-butyl amide synthesis are influenced by several factors, including the choice of tert-butyl cation source, the acid catalyst, the nature of the nitrile substrate, reaction temperature, and time. The following table summarizes various reported conditions and corresponding yields.
| Nitrile Substrate | tert-Butyl Source | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | tert-Butyl acetate | H₂SO₄ | tert-Butyl acetate | 42 | 2 | 95 | [5] |
| 4-Methoxybenzonitrile | tert-Butyl acetate | H₂SO₄ | Acetic acid | RT | 2 | 94 | [6] |
| Acetonitrile | tert-Butanol | H₂SO₄ | - | 40-50 | 0.5 | - | [1] |
| Various aromatic/aliphatic nitriles | tert-Butyl acetate | H₂SO₄ | - | 42 | 2 | 88-95 | [5] |
| Benzonitrile | di-tert-butyl dicarbonate | Cu(OTf)₂ | Solvent-free | RT | 5 | 87 | [7] |
| 4-Bromobenzonitrile | di-tert-butyl dicarbonate | Cu(OTf)₂ | Solvent-free | RT | 2 | 93 | [7] |
| 3-Fluorobenzonitrile | di-tert-butyl dicarbonate | Cu(OTf)₂ | Solvent-free | RT | 1 | 91 | [7] |
Experimental Protocols
Below are detailed protocols for the synthesis of N-tert-butyl amides via the Ritter reaction using two common methods.
Protocol 1: Synthesis of N-tert-butyl Amides using tert-Butyl Acetate and Sulfuric Acid[5]
This protocol describes a modified Ritter reaction that is efficient for a wide range of aromatic and aliphatic nitriles.
Materials:
-
Nitrile (1.0 eq)
-
tert-Butyl acetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the nitrile in tert-butyl acetate (used as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.
-
Heat the reaction mixture to 42 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Scalable Synthesis of N-tert-butyl Amides using tert-Butyl Acetate in Acetic Acid[6]
This protocol is optimized for a scalable and efficient conversion of nitriles to N-tert-butyl amides.
Materials:
-
Nitrile (1.0 eq)
-
tert-Butyl acetate (2.0 eq)
-
Acetic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 1.8 eq)
-
Sodium acetate solution (2 M, aqueous)
-
Water
-
Round-bottom flask equipped with a dropping funnel and magnetic stirrer
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, prepare a mixture of the nitrile (10 mmol, 1 equiv) and tert-butyl acetate (20 mmol, 2 equiv) in acetic acid (1 mL/g of nitrile).
-
Prepare a solution of sulfuric acid (18 mmol, 1.8 equiv) in acetic acid (1 mL/g of nitrile).
-
Slowly add the sulfuric acid solution to the nitrile mixture over 30 minutes at room temperature, maintaining the internal temperature below 30 °C using an ice bath if necessary.
-
Age the reaction mixture at room temperature for 2 hours. Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC).
-
Upon complete conversion of the nitrile, treat the reaction mixture with a 2 M aqueous solution of sodium acetate (36 mmol).
-
The solid product will precipitate from the reaction mixture.
-
Filter the solid product using a Buchner funnel and wash it with water (2 x 4 mL/g of nitrile).
-
Dry the product under vacuum to obtain the pure N-tert-butyl amide.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of N-tert-butyl amides via the Ritter reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction | NROChemistry [nrochemistry.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 6. An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Tert-butylbenzamide as a Directing Group in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butylbenzamide as a directing group in transition metal-catalyzed C-H activation reactions. This powerful tool enables the selective functionalization of otherwise inert C-H bonds, offering a more efficient and atom-economical approach to the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries.
Introduction to this compound as a Directing Group
The amide functional group is a widely utilized directing group in C-H activation chemistry due to its ability to coordinate with transition metal catalysts, bringing the catalytic center in proximity to a specific C-H bond.[1][2] This directed approach allows for high regioselectivity, primarily at the ortho-position of the aromatic ring. This compound, in particular, offers several advantages:
-
Robustness: The tert-butyl group enhances the stability of the molecule and can influence the steric environment around the reaction center.
-
Versatility: The amide group can direct a variety of C-H functionalization reactions, including arylation, olefination, and borylation.
-
Synthetic Utility: The resulting functionalized products can be further elaborated, making this a valuable strategy in multi-step syntheses.[1]
Key Applications and Methodologies
The primary application of this compound as a directing group is in the ortho-functionalization of the benzamide ring. This is typically achieved through the formation of a five-membered cyclometalated intermediate.
Palladium-Catalyzed Ortho-Arylation
Palladium catalysis is a cornerstone of C-H activation, and the ortho-arylation of benzamides is a well-established transformation.[1][3] The use of this compound allows for the synthesis of biphenyl derivatives, which are common structural motifs in pharmaceuticals.
General Reaction Scheme:
Caption: Palladium-catalyzed ortho-arylation of this compound.
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of this compound with Iodobenzene
This protocol is adapted from established methods for the ortho-arylation of benzamides.
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add this compound (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vessel and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.
Quantitative Data Summary:
While specific data for this compound is not extensively tabulated in the literature, related benzamide substrates have shown the following trends in palladium-catalyzed ortho-arylation reactions.
| Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | 5 | K₂CO₃ | Toluene | 120 | 75-85 |
| Bromobenzene | 5 | Cs₂CO₃ | DMA | 130 | 60-70 |
| 4-Iodotoluene | 5 | K₂CO₃ | Toluene | 120 | 80-90 |
| 1-Iodo-4-methoxybenzene | 5 | K₂CO₃ | Toluene | 120 | 70-80 |
Note: Yields are typical ranges observed for various benzamide substrates and may vary for this compound.
Rhodium-Catalyzed C-H Olefination
Rhodium catalysts are effective for the ortho-olefination of benzamides, providing access to substituted styrene derivatives.[4][5] These products are valuable intermediates in organic synthesis.
General Reaction Scheme:
Caption: Rhodium-catalyzed ortho-olefination of this compound.
Experimental Protocol: Rhodium-Catalyzed Ortho-Olefination of this compound with n-Butyl Acrylate
This protocol is based on general procedures for rhodium-catalyzed C-H olefination of benzamides.
Materials:
-
This compound
-
n-Butyl acrylate
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
Sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add this compound (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and NaOAc (0.4 mmol).
-
Add n-butyl acrylate (0.4 mmol) and methanol (2 mL).
-
Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ortho-olefinated product.
Quantitative Data Summary:
The following table summarizes typical yields for the rhodium-catalyzed ortho-olefination of various benzamides with different olefins.
| Olefin | Catalyst Loading (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
| n-Butyl acrylate | 2.5 | AgSbF₆ | MeOH | 100 | 80-95 |
| Styrene | 2.5 | AgSbF₆ | t-AmylOH | 110 | 70-85 |
| Ethyl vinyl ketone | 2.5 | AgSbF₆ | MeOH | 100 | 75-90 |
| Acrylonitrile | 2.5 | AgSbF₆ | MeOH | 100 | 60-75 |
Note: Yields are representative for a range of benzamide substrates and may differ for this compound.
Iridium-Catalyzed C-H Borylation
Iridium catalysis enables the direct borylation of C-H bonds, providing access to valuable arylboronate esters, which are key building blocks in Suzuki-Miyaura cross-coupling reactions.[6][7] The amide group can direct borylation to the ortho position.
General Reaction Scheme:
Caption: Iridium-catalyzed ortho-borylation of this compound.
Experimental Protocol: Iridium-Catalyzed Ortho-Borylation of this compound
This protocol is a general procedure for iridium-catalyzed C-H borylation of arenes.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to a Schlenk tube or sealed vial, add [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%) and dtbpy (0.015 mmol, 3 mol%).
-
Add anhydrous THF (1 mL) and stir for 10 minutes.
-
Add this compound (0.5 mmol) and B₂(pin)₂ (0.6 mmol).
-
Seal the vessel and heat the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ortho-borylated product.
Quantitative Data Summary:
Iridium-catalyzed borylation is generally high-yielding for a variety of arene substrates.
| Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Benzamide | 1.5 | dtbpy | THF | 80 | 85-95 |
| N-methylbenzamide | 1.5 | dtbpy | THF | 80 | 80-90 |
| 4-Methoxybenzamide | 1.5 | dtbpy | THF | 80 | 90-98 |
| 4-Chlorobenzamide | 1.5 | dtbpy | THF | 80 | 75-85 |
Note: Yields are representative for a range of benzamide substrates and may differ for this compound.
Mechanistic Considerations
The directing effect of the amide group in this compound is central to the regioselectivity of these C-H activation reactions. The generally accepted mechanism for ortho-functionalization involves the following key steps:
-
Coordination: The amide oxygen coordinates to the metal center (e.g., Pd(II), Rh(III), or Ir(III)).
-
C-H Activation/Cyclometalation: An ortho C-H bond on the benzamide ring is cleaved, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable five-membered metallacycle intermediate.
-
Functionalization: The metallacycle reacts with the coupling partner (e.g., aryl halide, olefin, or borane). This can involve oxidative addition, migratory insertion, or reductive elimination steps, depending on the specific reaction.
-
Catalyst Regeneration: The active catalyst is regenerated, completing the catalytic cycle.
Conclusion
This compound serves as a robust and versatile directing group for the ortho-C-H functionalization of aromatic rings. The protocols outlined above for palladium-catalyzed arylation, rhodium-catalyzed olefination, and iridium-catalyzed borylation demonstrate the broad utility of this approach in modern organic synthesis. These methods provide efficient routes to valuable intermediates for the development of new pharmaceuticals and other functional molecules. Further research into expanding the scope of coupling partners and developing more sustainable catalytic systems will continue to enhance the importance of this compound in C-H activation chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation. | Semantic Scholar [semanticscholar.org]
- 4. Rh(iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed atroposelective access to trisubstituted olefins via C–H bond olefination of diverse arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 4-Tert-butylbenzamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 4-tert-butylbenzamide and its derivatives as key starting materials. The methodologies outlined are intended to be reproducible and scalable for applications in medicinal chemistry and materials science.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are prominent scaffolds in many pharmaceuticals due to their diverse biological activities. A common and effective route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the reaction of acyl hydrazides with various reagents. Here, we detail the synthesis starting from 4-tert-butylbenzoic acid, which can be readily converted to the key intermediate, 4-tert-butylbenzoyl hydrazide.
Synthesis of 4-tert-butylbenzoyl hydrazide
The initial and crucial step is the conversion of 4-tert-butylbenzoic acid to its corresponding hydrazide. This is typically achieved through a two-step process involving esterification followed by hydrazinolysis.[1]
Experimental Protocol:
-
Esterification: 4-tert-butylbenzoic acid (1 eq.) is refluxed in methanol in the presence of a catalytic amount of concentrated sulfuric acid for 2 hours to yield methyl 4-tert-butylbenzoate.[1]
-
Hydrazinolysis: The resulting ester, methyl 4-tert-butylbenzoate (1 eq.), is then refluxed with hydrazine hydrate (1.2 eq.) in methanol for 3-4 hours to produce 4-tert-butylbenzoyl hydrazide.[1] The product can be purified by recrystallization.
Synthesis of 2,5-disubstituted 1,3,4-Oxadiazoles
With 4-tert-butylbenzoyl hydrazide in hand, various 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized. One effective method involves the reaction with a substituted carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[2]
Experimental Protocol:
-
A mixture of 4-tert-butylbenzoyl hydrazide (1 eq.) and a substituted carboxylic acid (1 eq.) is treated with phosphorus oxychloride (POCl₃), which acts as both a reagent and a solvent.
-
The reaction mixture is heated, and upon completion, it is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with a sodium bicarbonate solution, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
Table 1: Synthesis of 2-(4-tert-butylphenyl)-5-aryl-1,3,4-oxadiazoles
| Entry | Substituted Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzoic Acid | 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole | 4-6 | 85-92 |
| 2 | 4-Chlorobenzoic Acid | 2-(4-tert-butylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 5-7 | 82-90 |
| 3 | 4-Nitrobenzoic Acid | 2-(4-tert-butylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 6-8 | 80-88 |
| 4 | 4-Methoxybenzoic Acid | 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 4-6 | 88-95 |
Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.
Caption: Synthesis of 1,3,4-Oxadiazoles.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a wide range of pharmacological applications. A versatile method for their synthesis involves the reaction of acyl hydrazides with isothiocyanates to form thiosemicarbazide intermediates, followed by cyclization.
Synthesis of 4-Aryl-1-(4-tert-butylbenzoyl)thiosemicarbazides
Experimental Protocol:
-
To a solution of 4-tert-butylbenzoyl hydrazide (1 eq.) in a suitable solvent like ethanol, an equimolar amount of an aryl isothiocyanate is added.
-
The mixture is refluxed for a specified period.
-
Upon cooling, the thiosemicarbazide derivative precipitates and can be collected by filtration.
Synthesis of 3-(4-tert-butylphenyl)-4-aryl-1H-1,2,4-triazole-5(4H)-thiones
Experimental Protocol:
-
The synthesized thiosemicarbazide (1 eq.) is dissolved in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH).
-
The reaction mixture is refluxed.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-thione.
-
The product is filtered, washed with water, and purified by recrystallization.
Table 2: Synthesis of 3-(4-tert-butylphenyl)-4-aryl-1H-1,2,4-triazole-5(4H)-thiones
| Entry | Aryl Isothiocyanate | Product | Thiosemicarbazide Yield (%) | Triazole Yield (%) |
| 1 | Phenyl isothiocyanate | 3-(4-tert-butylphenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | 85-90 | 75-82 |
| 2 | 4-Chlorophenyl isothiocyanate | 3-(4-tert-butylphenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | 88-93 | 78-85 |
| 3 | 4-Methylphenyl isothiocyanate | 3-(4-tert-butylphenyl)-4-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione | 82-88 | 72-79 |
Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.
Caption: Synthesis of 1,2,4-Triazoles.
Synthesis of Pyridines
Substituted pyridines are fundamental building blocks in pharmaceuticals and agrochemicals. A one-pot synthesis of 3,5-diaryl pyridines has been developed using benzamides as the nitrogen source in a formal [2+2+1+1] cyclocondensation with terminal alkynes.[3][4] This methodology can be applied using this compound.
Experimental Protocol:
-
A mixture of a terminal alkyne (e.g., phenylacetylene, 4.0 mmol), this compound (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol) in sulfolane (4.0 mL) is placed in a sealed tube.[3]
-
The reaction mixture is heated at 135 °C for 24 hours in an oil bath.[3]
-
After cooling, the mixture is poured into a water/ethyl acetate mixture and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 3: One-Pot Synthesis of 3-Aryl-5-(4-tert-butylphenyl)pyridines
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3-Phenyl-5-(4-tert-butylphenyl)pyridine | 24 | 60-70 |
| 2 | 4-Methoxyphenylacetylene | 3-(4-Methoxyphenyl)-5-(4-tert-butylphenyl)pyridine | 24 | 55-65 |
| 3 | 4-Chlorophenylacetylene | 3-(4-Chlorophenyl)-5-(4-tert-butylphenyl)pyridine | 24 | 50-60 |
Note: Yields are based on the benzamide as the limiting reagent and can vary.[3]
References
- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source [mdpi.com]
- 4. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Tert-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-tert-butylbenzamide using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles and methods for structurally similar compounds, providing a robust starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
Reverse-phase HPLC with UV detection is a widely accessible, robust, and cost-effective method for the quantification of this compound. The method's suitability relies on the presence of a chromophore in the molecule, which allows for detection by UV absorbance. A C18 column is recommended for good retention and separation from potential impurities. The mobile phase, typically a mixture of acetonitrile or methanol and water, can be optimized to achieve a suitable retention time and peak shape. This method is ideal for routine quality control, purity assessment, and formulation analysis where high sensitivity is not the primary requirement.
Experimental Protocol:
1.1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). The ratio may be adjusted to optimize retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The optimal wavelength should be determined by running a UV scan of a standard solution. Based on the benzamide structure, a primary absorbance maximum is expected around 230 nm.
-
Run Time: Approximately 10 minutes.
1.3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (R²), slope, and intercept.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (Representative):
The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for this compound, based on data for similar aromatic amides.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2.0% |
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. This method provides excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. Electron Ionization (EI) is typically used, which generates a reproducible fragmentation pattern that can be used for structural confirmation and library matching. This protocol is well-suited for identifying and quantifying this compound in complex matrices, such as in process chemistry or for impurity profiling.
Experimental Protocol:
2.1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like ethyl acetate or methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the same solvent.
-
Sample Preparation: If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte. The final extract should be dissolved in the same solvent used for the calibration standards.
2.2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Proposed SIM ions: m/z 177 (Molecular ion), 162 ([M-CH3]+), 121 ([M-C(CH3)3]+). These should be confirmed with a standard injection.
-
2.3. Data Analysis and Quantification:
-
Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.
-
For quantification, construct a calibration curve by plotting the peak area of the primary SIM ion against the concentration of the standards.
-
Quantify the analyte in the sample using the linear regression equation from the calibration curve.
Quantitative Data Summary (Representative):
The following table provides expected performance characteristics for a GC-MS method for this compound, adapted from methods for similar compounds.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.2 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5.0% |
Workflow and Fragmentation Diagram:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, making it the method of choice for bioanalytical studies (e.g., in plasma or tissue), trace-level impurity detection, and analysis in complex environmental matrices. The use of Multiple Reaction Monitoring (MRM) ensures that the instrument is monitoring for a specific precursor-to-product ion transition, which significantly reduces matrix interference and enhances specificity. Electrospray Ionization (ESI) in positive mode is typically effective for benzamide compounds.
Experimental Protocol:
3.1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section.
-
Calibration Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare standards over a wide dynamic range (e.g., 0.1 ng/mL to 1000 ng/mL), depending on the application.
-
Sample Preparation: Due to the high sensitivity of the technique, sample preparation is critical. Methods like protein precipitation (for biological fluids), liquid-liquid extraction, or solid-phase extraction (SPE) should be employed to minimize matrix effects.[1] The final extract should be evaporated and reconstituted in the mobile phase.
3.2. LC-MS/MS Instrumentation and Conditions:
-
LC System: An HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: These must be optimized by infusing a standard solution of this compound. A likely precursor ion will be the protonated molecule [M+H]⁺ at m/z 178.2. Product ions would be generated by fragmentation of the precursor.
-
Example MRM 1 (Quantitative): 178.2 -> 122.1 (Loss of C4H8)
-
Example MRM 2 (Qualitative): 178.2 -> 163.1 (Loss of CH3)
-
3.3. Data Analysis and Quantification:
-
Integrate the peak areas from the quantitative MRM transition chromatogram.
-
Construct a calibration curve by plotting the peak area ratios (analyte/internal standard, if used) against concentration.
-
Quantify the analyte in the sample using the regression equation from the calibration curve.
Quantitative Data Summary (Representative):
The following table shows the high level of performance expected from a validated LC-MS/MS method.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 10.0% |
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Tert-butylbenzamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-tert-butylbenzamide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] To purify this compound, an impure sample is dissolved in a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of this compound decreases, and it crystallizes out of the solution in a purer form. The impurities, being present in a smaller concentration, remain dissolved in the cold solvent and are subsequently removed by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should:
-
Dissolve this compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.
-
Not react with this compound.
-
Dissolve impurities well at both low and high temperatures, or not dissolve them at all.
-
Have a boiling point below the melting point of this compound (approximately 145-148°C) to prevent the compound from melting or "oiling out".[2]
-
Be volatile enough to be easily removed from the purified crystals.
Based on its chemical structure, this compound is a moderately polar molecule. It is known to be soluble in organic solvents like ethanol, ether, and ketones, and insoluble in water.[2] Therefore, suitable solvents to investigate include ethanol, isopropanol, acetone, and ethyl acetate. A solvent pair, such as ethanol-water, can also be effective for amides.[3]
Q3: Can I use a solvent mixture for the recrystallization?
Yes, a solvent mixture, often referred to as a solvent-antisolvent or mixed-solvent system, can be very effective. This is particularly useful when no single solvent meets all the criteria for a good recrystallization solvent. For this compound, a common and effective solvent pair is ethanol and water.[3] In this system, the compound is dissolved in the minimum amount of the "good" solvent (ethanol) at an elevated temperature, and then the "poor" solvent (water) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify it and allowed to cool slowly to form crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent. | 1. Add more hot solvent in small increments until the solid dissolves. 2. If a large amount of solvent has been added and the solid still hasn't dissolved, the solvent is likely unsuitable. Evaporate the current solvent and select a more appropriate one based on solubility tests. |
| The compound "oils out" instead of forming crystals. | 1. The solution is too concentrated. 2. The solution is cooling too rapidly. 3. The boiling point of the solvent is higher than the melting point of the compound (unlikely for this compound if common solvents are used). 4. The compound is highly impure. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly. 2. Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. 4. If the problem persists, the sample may require pre-purification by another method, such as column chromatography, to remove a significant amount of impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation to begin crystallization. | 1. Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent. Then, allow the more concentrated solution to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask at the surface of the solution with a glass rod. b. Adding a "seed crystal" of pure this compound to the solution. c. Cooling the solution in an ice bath to further decrease the solubility. |
| The recrystallized product is colored or appears impure. | 1. Colored impurities were not removed during the process. 2. Insoluble impurities were present in the crude sample. | 1. If the solution is colored, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. 2. If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize. |
| The yield of the purified product is low. | 1. Too much solvent was used, and a significant amount of the product remained in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. Some product was lost during transfers. | 1. Before filtering, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. To recover more product, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. 2. Allow sufficient time for crystallization. Cooling in an ice bath for at least 30 minutes is recommended. 3. Rinse the crystallization flask with a small amount of the cold recrystallization solvent and pour this rinsing over the filtered crystals to ensure all the product is collected. |
Quantitative Data
Illustrative Solubility of Benzamide in Various Solvents ( g/100g of solvent)
| Solvent | 10°C | 20°C | 30°C | 40°C | 50°C |
| Methanol | 15.8 | 21.0 | 27.8 | 36.8 | 48.9 |
| Ethanol | 7.5 | 10.5 | 14.5 | 20.0 | 27.5 |
| Acetone | 12.0 | 16.5 | 22.5 | 30.5 | 41.0 |
| Ethyl Acetate | 2.5 | 3.8 | 5.5 | 7.8 | 11.0 |
| Water | 1.1 | 1.3 | 1.6 | 2.0 | 2.5 |
Note: This data is for benzamide and is intended to be illustrative.[4][5][6] Experimental determination of the solubility of this compound in the chosen solvent is recommended for process optimization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or acetone)
-
Erlenmeyer flasks (two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent. For this example, we will use ethanol.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of ethanol (e.g., 20 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more hot ethanol in small portions until the this compound just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble or colored impurities are present, perform a hot filtration.
-
Place a piece of fluted filter paper in a stemless funnel and place the funnel in the neck of a second, pre-warmed Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper.
-
Rinse the first flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.
-
-
Crystallization:
-
Remove the flask containing the hot, clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Quickly pour the slurry into the Buchner funnel.
-
Rinse the crystallization flask with a small amount of the cold solvent and pour this over the crystals in the funnel.
-
Wash the crystals with a small amount of fresh, cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and help them dry.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point and, if necessary, by spectroscopic methods.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 4-Tert-butylbenzamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for the purification of 4-tert-butylbenzamide using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of moderately polar organic compounds like this compound, silica gel is the most common and effective stationary phase.[1][2] Alumina can also be used, but silica gel is generally the first choice due to its versatility and slightly acidic nature.[2]
Q2: Which mobile phase system is suitable for the purification of this compound?
A mixture of a non-polar solvent like hexane (or petroleum ether) and a more polar solvent such as ethyl acetate (EtOAc) is a standard choice for eluting benzamide derivatives from a silica gel column.[3][4] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column to achieve good separation.[4]
Q3: How do I determine the correct solvent ratio for the mobile phase?
The ideal mobile phase composition is determined by running preliminary TLC plates. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4.[4] This range typically provides the best separation from impurities on a column.
Q4: My compound is not moving from the top of the column. What should I do?
If your compound is not eluting, the mobile phase is likely not polar enough. To increase the polarity of the eluent, you can gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase mixture.[5] This will increase the competition for adsorption sites on the silica gel and allow your compound to move down the column.
Q5: The separation between my product and an impurity is poor. How can I improve it?
Poor separation can result from several factors. Here are a few troubleshooting steps:
-
Optimize the Mobile Phase: A slight adjustment to the solvent ratio can significantly improve resolution. Try decreasing the polarity of the mobile phase to increase the interaction of the compounds with the stationary phase, which can lead to better separation.
-
Column Dimensions: A longer and narrower column generally provides better separation than a short and wide one for the same amount of stationary phase.[2]
-
Sample Loading: Ensure the initial band of your compound is as narrow as possible. Dissolve your crude product in a minimal amount of solvent before loading it onto the column.[6] Overloading the column with too much sample can also lead to poor separation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product elutes too quickly (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use more hexane and less ethyl acetate). |
| Product does not elute (Low or zero Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., use less hexane and more ethyl acetate). |
| Streaking or tailing of the product band | 1. Compound is sparingly soluble in the mobile phase. 2. The column is overloaded. 3. The silica gel is too acidic for the compound. | 1. Choose a mobile phase in which the compound is more soluble. 2. Use a larger column or load less crude material. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w).[4] 3. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or switching to a neutral stationary phase like alumina.[4] |
| Cracks or channels in the stationary phase | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry.[4] Gently tap the column during packing to remove air bubbles.[6] |
| Poor separation of spots with similar Rf values | The chosen solvent system is not providing adequate resolution. | Try a different solvent system. For example, substituting dichloromethane for ethyl acetate or adding a small amount of a third solvent like methanol might alter the selectivity of the separation. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (standard grade, 230-400 mesh)
-
Solvents: n-Hexane and Ethyl Acetate (EtOAc)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane:EtOAc solvent mixtures (e.g., 9:1, 4:1, 2:1).
-
Identify the solvent system that gives the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a small layer of sand on top of the plug.[7]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.[7]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.[6]
-
Allow the silica gel to settle, and then add a thin layer of sand on top to prevent disturbance when adding the eluent.[7]
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column never runs dry.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column using a pipette.[6]
-
Allow the sample to absorb into the silica gel by draining the solvent until it is just above the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
While specific experimental data for this compound is not widely published, the following table provides typical parameters and a specific example for a structurally similar compound.
| Parameter | General Value/Condition | Example: N-Cyclopropylbenzamide[3] |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate | Hexane:EtOAc (80:20) |
| Target Rf Value | ~0.2 - 0.4 | 0.66 |
Note: The provided Rf value for N-cyclopropylbenzamide is higher than the generally recommended target for optimal column separation, but it serves as a reference point for a benzamide derivative.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of 4-Tert-butylbenzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis and purification of 4-tert-butylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common laboratory-scale synthesis starts from 4-tert-butylbenzoic acid. This is typically converted to the more reactive 4-tert-butylbenzoyl chloride, which is then reacted with tert-butylamine to form the desired amide. An alternative route involves the reaction of 4-tert-butylbenzonitrile with di-tert-butyl dicarbonate catalyzed by a Lewis acid.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. If you are using the acyl chloride route, incomplete conversion of the carboxylic acid to the acyl chloride is a common issue. Additionally, the acyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid.[1] During the amidation step, inadequate temperature control or insufficient mixing can lead to side reactions or incomplete conversion. If using a nitrile-based synthesis, the catalyst activity and reaction conditions are critical for achieving high yields.
Q3: What are the typical impurities I should expect in my crude product?
A3: Common impurities include unreacted starting materials such as 4-tert-butylbenzoic acid or 4-tert-butylbenzoyl chloride.[2] Side products can also form, including di-tert-butylated benzamide if the starting aromatic ring undergoes further alkylation during the synthesis of the precursor. If using coupling reagents like DCC for direct amidation from the carboxylic acid, byproducts such as dicyclohexylurea (DCU) will be present.[2]
Q4: How can I effectively purify my crude this compound?
A4: Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems to try include mixtures of a polar solvent with a non-polar anti-solvent, such as ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3][4] Column chromatography can also be used, particularly if impurities have similar polarities to the product.[5]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of the final product can be assessed using several techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity and identifying impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and detect the presence of structurally similar impurities. Melting point analysis is a simple and effective way to get a preliminary indication of purity; a sharp melting point close to the literature value (around 171-175 °C) suggests high purity.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials. | Ensure 4-tert-butylbenzoic acid is dry. If preparing the acyl chloride, use fresh thionyl chloride or oxalyl chloride. Ensure tert-butylamine is of high purity. |
| Hydrolysis of acyl chloride. | The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware. Add the acyl chloride to the amine solution, rather than the other way around, to minimize its exposure to any residual moisture.[1] | |
| Inefficient amide coupling. | If using a coupling reagent like DCC or EDC, ensure the reaction temperature is controlled (typically starting at 0 °C and slowly warming to room temperature) to prevent side reactions.[2] | |
| Presence of Unreacted 4-tert-butylbenzoic Acid in Product | Incomplete conversion to acyl chloride. | Increase the reaction time or temperature during the formation of the acyl chloride. Use a slight excess of the chlorinating agent (e.g., thionyl chloride). |
| Hydrolysis of acyl chloride during workup. | Perform the aqueous workup quickly and with cold solutions. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | Impurities can lower the melting point and inhibit crystallization. Try to pre-purify the crude product by washing with a solvent that dissolves the impurities but not the product. |
| Incorrect recrystallization solvent. | The solvent system may be too good a solvent even at low temperatures. Try a different solvent mixture. A good starting point is to dissolve the crude product in a minimum amount of a hot, relatively polar solvent (like ethanol or acetone) and then add a hot, non-polar anti-solvent (like hexane or water) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[8] | |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the crystallization flask to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[8] | |
| Colored Impurities in the Final Product | Impurities from starting materials or side reactions. | During recrystallization, add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb many colored impurities.[8] Be careful not to add charcoal to a boiling solution as it can cause bumping. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-tert-butylbenzoic Acid via the Acyl Chloride
Step 1: Synthesis of 4-tert-butylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-tert-butylbenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 1.5-2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 80 °C) for 1-2 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the solid 4-tert-butylbenzoic acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-tert-butylbenzoyl chloride can be used directly in the next step.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve tert-butylamine (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution in an ice bath (0-5 °C).
-
Dissolve the crude 4-tert-butylbenzoyl chloride from Step 1 in a minimal amount of the same dry solvent.
-
Add the solution of 4-tert-butylbenzoyl chloride dropwise to the cooled tert-butylamine solution with vigorous stirring. A white precipitate of the product and tert-butylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove any unreacted tert-butylamine.
-
Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any unreacted 4-tert-butylbenzoic acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Step 3: Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.
-
Slowly add a hot anti-solvent (e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should form.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
References
- 1. 4-tert-Butylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 4-Tert-butylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-tert-butylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Amidation of 4-tert-butylbenzoic acid: This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, 4-tert-butylbenzoyl chloride, which is then reacted with tert-butylamine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine.
-
Ritter Reaction: This method involves the reaction of 4-tert-butylbenzonitrile with a source of a tert-butyl carbocation, typically tert-butanol or tert-butyl acetate, in the presence of a strong acid like sulfuric acid.
Q2: I am seeing a significant amount of starting material (4-tert-butylbenzoic acid) remaining in my reaction mixture after attempting amidation via the acid chloride route. What could be the cause?
A2: A common side reaction in this synthesis is the hydrolysis of the intermediate, 4-tert-butylbenzoyl chloride, back to 4-tert-butylbenzoic acid. This occurs if there is moisture present in the reaction. Ensure that all glassware is thoroughly dried, and anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Q3: After performing a coupling reaction with EDC, I have an insoluble white precipitate in my product. What is it and how can I remove it?
A3: When using carbodiimide coupling agents like EDC or DCC, a common side product is the corresponding N-acylurea. This is formed by the rearrangement of the O-acylisourea intermediate. In the case of EDC, the resulting urea is typically water-soluble and can be removed with an aqueous workup. If DCC is used, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can often be removed by filtration.
Q4: My Ritter reaction is giving a low yield of the desired this compound. What are the likely side reactions?
A4: In the Ritter reaction, the strong acid used to generate the tert-butyl carbocation from tert-butanol can also promote the elimination of a proton from the carbocation, leading to the formation of isobutylene gas. This reduces the amount of carbocation available to react with the nitrile. Additionally, incomplete hydrolysis of the nitrilium ion intermediate can lead to lower yields. Ensuring the reaction goes to completion and that the hydrolysis step is thorough can help to mitigate these issues.
Troubleshooting Guides
Synthesis Route 1: Amidation of 4-tert-butylbenzoic Acid
Problem 1: Low yield of this compound and recovery of 4-tert-butylbenzoic acid (Acid Chloride Method)
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Hydrolysis of 4-tert-butylbenzoyl chloride. |
| - Ensure all glassware is oven-dried or flame-dried before use. | |
| - Use anhydrous solvents. | |
| - Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Incomplete Reaction | The reaction between 4-tert-butylbenzoyl chloride and tert-butylamine may not have gone to completion. |
| - Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| - Consider increasing the reaction time or temperature moderately. | |
| Loss during Workup | The product may be lost during the extraction and washing steps. |
| - Ensure the pH is appropriately adjusted during the aqueous workup to keep the amide in the organic layer. | |
| - Minimize the number of extraction and washing steps if possible. |
Problem 2: Presence of an additional, less polar spot on TLC (Coupling Agent Method)
| Potential Cause | Troubleshooting Step |
| N-acylurea Formation | Rearrangement of the O-acylisourea intermediate. |
| - Use an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® to suppress N-acylurea formation.[1] | |
| - Optimize the reaction temperature; lower temperatures can sometimes reduce side reactions. | |
| - For EDC, perform a thorough aqueous workup to remove the water-soluble urea byproduct. | |
| - For DCC, filter the reaction mixture to remove the insoluble dicyclohexylurea. |
Synthesis Route 2: Ritter Reaction
Problem: Low yield of this compound
| Potential Cause | Troubleshooting Step |
| Carbocation Elimination | The tert-butyl carbocation eliminates a proton to form isobutylene. |
| - Maintain a low reaction temperature to disfavor elimination. | |
| - Use a source of the tert-butyl cation that forms it readily under milder conditions, such as tert-butyl acetate.[2] | |
| Incomplete Hydrolysis | The nitrilium ion intermediate is not fully hydrolyzed to the amide. |
| - Ensure sufficient water is added during the workup. | |
| - Allow adequate time for the hydrolysis step to complete. | |
| Suboptimal Acid Concentration | The concentration of the strong acid catalyst may not be optimal. |
| - A catalytic amount of sulfuric acid is often sufficient when using tert-butyl acetate.[2] | |
| - Titrate the amount of acid to find the optimal concentration for your specific reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via 4-tert-butylbenzoyl chloride
This protocol is adapted from a similar synthesis of 4-bromo-N-tert-butyl-benzamide.[3]
Step 1: Synthesis of 4-tert-butylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-tert-butylbenzoic acid (1 eq.).
-
Add thionyl chloride (SOCl₂) (2-3 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-tert-butylbenzoyl chloride can be used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve tert-butylamine (1.5 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.
-
Add a solution of 4-tert-butylbenzoyl chloride (1 eq.) in the same anhydrous solvent dropwise to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
Protocol 2: Synthesis of this compound via the Ritter Reaction
This protocol is adapted from a general procedure for the synthesis of N-tert-butyl amides.[2][4]
-
In a beaker or round-bottom flask, cool 4-tert-butylbenzonitrile (1 eq.) in an ice bath.
-
Slowly add concentrated sulfuric acid (1-1.5 eq.) with stirring, maintaining the low temperature.
-
While still in the ice bath, add tert-butanol (1.2 eq.) dropwise with continuous stirring.
-
Remove the reaction from the ice bath and allow it to stir at room temperature for several hours to completion (monitor by TLC).
-
Carefully pour the viscous reaction mixture into a beaker containing crushed ice and water.
-
The this compound will precipitate as a solid. Isolate the product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 4-Tert-butylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-butylbenzamide.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Schotten-Baumann reaction and coupling agent-mediated amidation.
-
Schotten-Baumann Reaction: This method involves the reaction of 4-tert-butylbenzoyl chloride with a suitable amine source, such as aqueous ammonia or tert-butylamine, under basic conditions.[1][2]
-
Coupling Agent-Mediated Amidation: This approach starts with 4-tert-butylbenzoic acid and utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond with an amine.[3][4]
Q2: I am experiencing a low yield in my Schotten-Baumann synthesis of this compound. What are the likely causes and how can I improve it?
A2: Low yields in the Schotten-Baumann reaction are frequently due to side reactions or suboptimal conditions. Here are the common culprits and their solutions:
-
Hydrolysis of 4-tert-butylbenzoyl chloride: The acyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 4-tert-butylbenzoic acid.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and add the 4-tert-butylbenzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize hydrolysis.[5]
-
-
Amine Protonation: The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it inactive.[1]
-
Solution: Use at least one equivalent of a base, such as aqueous sodium hydroxide (NaOH) or a tertiary amine like triethylamine (Et₃N), to neutralize the HCl as it is formed.[1]
-
-
Insufficient Mixing: In a biphasic system (e.g., an organic solvent and aqueous base), vigorous stirring is crucial to ensure efficient contact between the reactants in the different phases.
-
Solution: Employ a mechanical stirrer or a magnetic stir bar with a high stirring rate to ensure the reaction mixture is a well-mixed emulsion.
-
Q3: My reaction using a coupling agent (EDC/HOBt) is also giving a low yield. What should I investigate?
A3: Challenges in coupling agent-mediated reactions often stem from reagent stability, stoichiometry, or reaction conditions.
-
Decomposition of Coupling Agent: EDC is sensitive to moisture and can degrade over time.
-
Solution: Use fresh or properly stored EDC.
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of the carboxylic acid, amine, coupling agent, and additive are critical.
-
Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the coupling agent/additive (1.1-1.5 equivalents) relative to the carboxylic acid is recommended.[6]
-
-
Steric Hindrance: The bulky tert-butyl group on the benzoic acid can sterically hinder the approach of the amine, slowing down the reaction rate.[7]
-
Solution: Increasing the reaction time or temperature may be necessary. However, be cautious as higher temperatures can also lead to side reactions. A highly efficient coupling reagent like HATU may be beneficial for particularly challenging, sterically hindered couplings.
-
Q4: I have an oily product instead of a solid precipitate. How can I induce crystallization?
A4: The formation of an oil can be due to impurities or supersaturation. The following techniques can help induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a single crystal to the solution to act as a template for crystallization.
-
Solvent Evaporation: If an excess of solvent was used, carefully evaporate a portion of it to increase the concentration of the product and promote crystallization.
-
Cooling: Ensure the solution is adequately cooled, first to room temperature and then in an ice bath, to maximize the precipitation of the product.[8]
Q5: What is a suitable solvent system for the recrystallization of this compound?
A5: A mixed solvent system of ethanol and water is often effective for the recrystallization of benzamide derivatives.[9] this compound is typically soluble in hot ethanol and less soluble in water. The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals.[10]
Data Presentation
| Synthesis Method | Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Schotten-Baumann | 4-tert-butylbenzoyl chloride, tert-butylamine | Triethylamine | Dichloromethane | 0 - Room Temp | Overnight | Not specified | [11] |
| Coupling Agent | 4-tert-butylbenzoic acid, Amine | EDC, HOBt, DIPEA | DMF | 0 - Room Temp | 3 h | 83.3 | Not specified |
| Schotten-Baumann | 2-ethylhexanoyl chloride, tert-butyl hydroperoxide | NaOH or KOH | Biphasic | 55 | Varied | Increased with KOH | [11] |
| Coupling Agent | Thiazole carboxylic acid, 4-tert-butylaniline | EDC, HOBt, DMAP | Acetonitrile | 23 | - | 58 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from the synthesis of a similar compound, 4-bromo-N-tert-butyl-benzamide.[11]
Materials:
-
4-tert-butylbenzoyl chloride
-
tert-butylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
3 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Water
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-tert-butylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitate.
-
Wash the filtrate sequentially with 3 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via EDC/HOBt Coupling
This protocol is a general procedure for amide bond formation using EDC and HOBt.[6][12]
Materials:
-
4-tert-butylbenzoic acid
-
tert-butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 4-tert-butylbenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and tert-butylamine (1.1 equivalents).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry-solutions.com [chemistry-solutions.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. scispace.com [scispace.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Optimizing 4-Tert-butylbenzamide Formation
Welcome to the technical support center for the synthesis and optimization of 4-tert-butylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues during the formation of this compound, helping you to optimize your reaction conditions for higher yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials: 4-tert-butylbenzoyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid.[1][2][3] | - Use freshly distilled or newly purchased 4-tert-butylbenzoyl chloride. - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Check the purity of the ammonia source (e.g., aqueous ammonia, ammonia gas). |
| Inactive catalyst (for nitrile hydrolysis or Ritter reaction): The acid or metal catalyst may be old or deactivated. | - Use fresh, high-purity acid for hydrolysis. - For metal-catalyzed reactions, ensure the catalyst has been stored properly and is active.[4] | |
| Incorrect reaction temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition. | - For the reaction of 4-tert-butylbenzoyl chloride with ammonia, cooling to 0-5°C initially is often recommended to control the exothermic reaction.[5] - For nitrile hydrolysis, heating is typically required. Optimize the temperature based on literature procedures for similar substrates. | |
| Formation of Multiple Byproducts (Impure Product) | Side reactions of the acyl chloride: Besides hydrolysis, 4-tert-butylbenzoyl chloride can react with other nucleophiles present in the reaction mixture. | - Control the stoichiometry of the reactants carefully. - Maintain a low reaction temperature to improve selectivity. |
| Incomplete reaction: Unreacted starting materials will be present as impurities. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). - Extend the reaction time if necessary. | |
| Over-alkylation (if using an amine other than ammonia): The product amide can sometimes react further. | - This is less of a concern with ammonia but can be an issue with primary or secondary amines. Use of excess amine can sometimes mitigate this. | |
| Difficult Product Isolation/Purification | Product is soluble in the workup solvent: This can lead to significant loss of product during extraction. | - this compound is soluble in many organic solvents but insoluble in water.[6] - Use a suitable extraction solvent and perform multiple extractions to maximize recovery. - Consider precipitation or crystallization as an alternative to extraction. |
| Formation of emulsions during aqueous workup: This can make phase separation difficult. | - Add brine (saturated NaCl solution) to help break up emulsions. - Centrifugation can also be effective. | |
| Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate. | - Screen different solvent systems for column chromatography to achieve better separation. - Consider recrystallization as a final purification step. The melting point of this compound is approximately 145-148°C.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for preparing this compound are:
-
From 4-tert-butylbenzoyl chloride: This involves the reaction of 4-tert-butylbenzoyl chloride with ammonia.[6] This is a straightforward and often high-yielding nucleophilic acyl substitution.
-
From 4-tert-butylbenzonitrile: This can be achieved through acid-catalyzed hydrolysis of the nitrile group to the primary amide.[6] Another method is the Ritter reaction, where the nitrile reacts with a source of a tert-butyl cation, such as from di-tert-butyl dicarbonate in the presence of a suitable catalyst.[4]
Q2: My reaction of 4-tert-butylbenzoyl chloride with aqueous ammonia is giving low yields. What should I check?
A2: Low yields in this reaction are often due to the hydrolysis of the starting acyl chloride. 4-tert-butylbenzoyl chloride is highly reactive towards water.[1][3] To improve your yield:
-
Ensure your organic solvent (if used) is anhydrous.
-
Add the 4-tert-butylbenzoyl chloride slowly to a cold (0-5°C), concentrated solution of ammonia to control the exotherm and minimize side reactions.[5]
-
Use a sufficient excess of ammonia to ensure it outcompetes water as the nucleophile and to neutralize the HCl byproduct.[7]
Q3: I am considering the hydrolysis of 4-tert-butylbenzonitrile. What conditions are recommended?
A3: Acid-catalyzed hydrolysis is a common method. While specific conditions for 4-tert-butylbenzonitrile are not extensively detailed in the provided results, general procedures for aryl nitrile hydrolysis often involve heating with a strong acid such as sulfuric acid or hydrochloric acid. It is important to carefully control the reaction conditions (temperature and time) to avoid hydrolysis of the desired amide product to the corresponding carboxylic acid (4-tert-butylbenzoic acid).
Q4: What are the key parameters to optimize in the Ritter reaction for this compound synthesis?
A4: Based on a study on the synthesis of N-tert-butyl amides via a Ritter-type reaction, the following parameters are crucial[4]:
-
Catalyst: The choice of Lewis acid catalyst is critical. Copper(II) triflate (Cu(OTf)₂) was found to be highly effective.[4]
-
Catalyst Loading: A catalyst loading of around 5 mol% was found to be sufficient.[4]
-
Temperature: The reaction can often proceed at room temperature, but gentle heating (e.g., to 40-60°C) may slightly improve the yield.[4]
-
Reaction Time: The reaction time should be optimized to ensure complete conversion. In one study, a reaction time of 5 hours gave an excellent yield.[4]
Q5: How can I effectively purify the final this compound product?
A5: Purification can typically be achieved through the following methods:
-
Recrystallization: This is a highly effective method for purifying solid compounds. Given that this compound is a crystalline powder, recrystallization from a suitable solvent system should yield a high-purity product.[6]
-
Column Chromatography: If recrystallization is insufficient to remove certain impurities, silica gel column chromatography can be employed. A solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is a good starting point.[8]
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution can help remove any remaining basic impurities, and a wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities like 4-tert-butylbenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-tert-butylbenzoyl Chloride and Ammonia
This protocol is based on general procedures for the synthesis of amides from acyl chlorides.[5][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve concentrated aqueous ammonia (e.g., 2-3 equivalents) in a suitable solvent like dichloromethane or diethyl ether. Cool the flask to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-tert-butylbenzoyl chloride (1 equivalent) in the same solvent and add it dropwise to the cooled ammonia solution over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: If a precipitate (ammonium chloride) forms, it can be removed by filtration. Separate the organic layer. Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene).
Protocol 2: Synthesis of N-tert-butylbenzamides via Ritter Reaction (Adapted for this compound)
This protocol is adapted from a general procedure for the Cu(OTf)₂-catalyzed reaction of nitriles with di-tert-butyl dicarbonate.[4]
-
Reaction Setup: In a reaction vial, add 4-tert-butylbenzonitrile (1 equivalent) and di-tert-butyl dicarbonate (1.5 equivalents).
-
Catalyst Addition: Add copper(II) triflate (Cu(OTf)₂) (5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 5-10 hours. The reaction can be gently heated to 40-60°C to potentially increase the reaction rate. Monitor the reaction by TLC or GC.
-
Workup and Purification: Once the reaction is complete, the crude product can be purified directly by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-tert-butylbenzamide.
Data Summary
Table 1: Optimization of Ritter Reaction for N-tert-butyl Benzamide Formation[4]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OTf)₂ (1) | Room Temp. | 5 | 16 |
| 2 | Cu(OTf)₂ (2) | Room Temp. | 5 | 25 |
| 3 | Cu(OTf)₂ (5) | Room Temp. | 5 | 87 |
| 4 | Cu(OTf)₂ (10) | Room Temp. | 5 | 89 |
| 5 | Cu(OTf)₂ (5) | 40 | 5 | >87 |
| 6 | Cu(OTf)₂ (5) | 60 | 5 | >87 |
Note: This data is for the synthesis of N-tert-butyl benzamide and serves as a starting point for the optimization of this compound synthesis via a similar route.
Visualizations
Caption: Synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. 4-tert-Butylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 2. 4-tert-Butylbenzoyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-tert-Butylbenzoyl chloride|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. chembk.com [chembk.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Tert-butylbenzamide under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-tert-butylbenzamide under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: this compound, like most amides, is relatively stable in neutral aqueous solutions at ambient temperature. However, its stability decreases significantly in the presence of strong acids or bases, particularly at elevated temperatures. Hydrolysis is the primary degradation pathway under these conditions, leading to the cleavage of the amide bond.
Q2: What are the expected degradation products of this compound under hydrolytic stress?
A2: Under both acidic and basic hydrolysis, this compound degrades to form 4-tert-butylbenzoic acid and ammonia. The reaction mechanism involves nucleophilic attack at the carbonyl carbon of the amide.
Q3: How does the tert-butyl group influence the rate of hydrolysis compared to unsubstituted benzamide?
A3: The tert-butyl group is an electron-donating group. In acid-catalyzed hydrolysis, electron-donating groups tend to decrease the rate of reaction.[1] This is because they reduce the electrophilicity of the protonated carbonyl carbon, making it less susceptible to nucleophilic attack by water. Conversely, in base-catalyzed hydrolysis, the effect of substituents on the rate is generally less pronounced.
Q4: What are the typical conditions required to induce significant degradation of this compound?
A4: Significant degradation typically requires heating the compound in the presence of a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH). The rate of degradation is dependent on the concentration of the acid or base and the temperature. For forced degradation studies, refluxing in 0.1 N HCl or NaOH is a common starting point.
Q5: How can I monitor the degradation of this compound during my experiment?
A5: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC allows for the separation and quantification of this compound and its primary degradation product, 4-tert-butylbenzoic acid. NMR spectroscopy can be used to observe the disappearance of signals corresponding to the amide and the appearance of signals for the carboxylic acid.
Troubleshooting Guides
Issue 1: I am not observing any degradation of my this compound sample under my experimental conditions.
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Possible Cause 1: Insufficiently harsh conditions. Amides are generally stable.
-
Solution: Increase the concentration of the acid or base, and/or increase the reaction temperature. Consider refluxing the solution.
-
-
Possible Cause 2: Short reaction time. Amide hydrolysis can be slow.
-
Solution: Extend the duration of the experiment and take time points for analysis over a longer period.
-
-
Possible Cause 3: Analytical method not sensitive enough. The extent of degradation may be below the detection limit of your analytical method.
-
Solution: Optimize your analytical method (e.g., increase the sample concentration, adjust the wavelength for UV detection in HPLC).
-
Issue 2: My degradation reaction is proceeding too quickly, and I am missing intermediate time points.
-
Possible Cause 1: Conditions are too harsh. High concentrations of acid/base and high temperatures can lead to very rapid degradation.
-
Solution: Decrease the concentration of the acid or base, and/or lower the reaction temperature.
-
-
Possible Cause 2: Inappropriate sampling frequency.
-
Solution: Increase the frequency of sampling at the beginning of the experiment.
-
Issue 3: I am observing unexpected peaks in my chromatogram.
-
Possible Cause 1: Side reactions or impurities.
-
Solution: Analyze your starting material for purity. Consider the possibility of side reactions under your specific conditions. Mass spectrometry (MS) coupled with HPLC can help in identifying the unknown peaks.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all glassware and reagents are clean and free of contaminants. Run a blank sample to identify any peaks originating from the solvent or reagents.
-
Quantitative Data
The following tables provide estimated kinetic data for the hydrolysis of benzamide, which can be used as a proxy for this compound. Note that the presence of the electron-donating tert-butyl group may result in a slower rate of acid-catalyzed hydrolysis.
Table 1: Estimated Rate Constants for Acid-Catalyzed Hydrolysis of Benzamide
| Acid Concentration | Temperature (°C) | Second-Order Rate Constant (k₂), 10⁻⁶ L mol⁻¹ s⁻¹ |
| 1 M HClO₄ | 80.0 | 195 |
Data adapted from a study on benzamide hydrolysis.[2]
Table 2: Estimated Rate Constants for Base-Catalyzed Hydrolysis of Benzamide
| Base Concentration | Temperature (°C) | Second-Order Rate Constant (k₂), 10⁻⁵ L mol⁻¹ s⁻¹ |
| 0.098 M NaOH | 100.3 | 1.62 |
| 0.47 M NaOH | 100.3 | 1.63 |
| 0.93 M NaOH | 100.3 | 1.63 |
Data adapted from a study on the alkaline hydrolysis of benzamide.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1 N HCl.
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Heat the solution at 80°C in a water bath.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 N NaOH.
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Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of 1 N NaOH.
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Heat the solution at 80°C in a water bath.
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of 1 N HCl.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation product, 4-tert-butylbenzoic acid.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility). A potential starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: Method optimization will be required to achieve baseline separation of the parent compound and its degradation product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanisms for acid and basic hydrolysis of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Thermal stability and decomposition of 4-Tert-butylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) related to the thermal stability and decomposition of 4-tert-butylbenzamide. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What is the melting point of this compound?
A2: The reported melting point of this compound varies slightly across different sources but is generally in the range of 170-175.5 °C.
Q3: What are the likely decomposition products of this compound?
A3: The thermal decomposition of this compound, particularly at elevated temperatures, may proceed through various pathways. The most plausible decomposition route involves the cleavage of the amide bond and fragmentation of the tert-butyl group. Potential decomposition products could include 4-tert-butylbenzonitrile, isobutylene, and ammonia, as well as other aromatic and aliphatic fragments. The exact composition of the decomposition products will depend on the experimental conditions, such as temperature, heating rate, and atmosphere.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. When handling the compound, it is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.
Troubleshooting Guides
This section addresses common issues that may be encountered during the thermal analysis of this compound and similar aromatic amides.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Irreproducible TGA results | 1. Inconsistent sample mass. 2. Variation in heating rate. 3. Contamination of the sample or TGA pan. 4. Inconsistent purge gas flow rate. | 1. Use a consistent and accurately weighed sample mass for each run. 2. Ensure the same heating rate is used for all experiments. 3. Use clean TGA pans and handle the sample with clean tools to avoid contamination. 4. Maintain a constant and calibrated purge gas flow rate. |
| Unexpected endothermic or exothermic peaks in DSC | 1. Sample polymorphism (presence of different crystalline forms). 2. Impurities in the sample. 3. Reaction with the sample pan material. 4. Sample decomposition. | 1. Analyze the sample using techniques like X-ray diffraction (XRD) to identify different crystalline forms. Consider a controlled cooling and heating cycle in the DSC to investigate phase transitions. 2. Purify the sample if impurities are suspected. 3. Use an inert sample pan material (e.g., aluminum, gold-plated stainless steel) that does not react with the sample. 4. Correlate the DSC peaks with the weight loss steps observed in the TGA to identify decomposition events. |
| Baseline drift in TGA or DSC | 1. Buoyancy effects in TGA. 2. Contamination of the instrument. 3. Changes in purge gas flow. | 1. Perform a baseline subtraction using a blank run (empty pan) under the same experimental conditions. 2. Clean the TGA furnace or DSC cell according to the manufacturer's instructions. 3. Ensure a stable and consistent purge gas flow. |
| Weight gain observed in TGA | 1. Reaction of the sample with the purge gas (e.g., oxidation if using air or impure nitrogen). 2. Buoyancy effects at high temperatures. | 1. Use a high-purity inert purge gas such as nitrogen or argon. 2. Apply a buoyancy correction to the TGA data. |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molar Mass | 177.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 170 - 175.5 °C |
| Boiling Point | ~293.2 °C (Predicted) |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Insoluble in water. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak) from the TGA and its derivative (DTG) curves.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other thermal transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (e.g., aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to 200 °C at a constant heating rate (e.g., 10 °C/min).
-
Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan from 25 °C to 200 °C at the same heating rate.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
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Determine the melting point (Tm) from the peak of the endothermic event on the heating scan.
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Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Visualizations
Caption: General workflow for the thermal analysis of this compound.
Caption: Plausible thermal decomposition pathways for this compound.
Technical Support Center: Analysis of 4-Tert-butylbenzamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylbenzamide synthesis and analysis. The information focuses on identifying byproducts in this compound reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is commonly synthesized from 4-tert-butylbenzoic acid. This can be achieved by first converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia or an amine. Another route is the direct amidation of 4-tert-butylbenzoic acid with an amine using coupling reagents. A less common method involves the hydrolysis of 4-tert-butylbenzonitrile.
Q2: What are the potential byproducts in the synthesis of this compound from 4-tert-butylbenzoic acid?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
-
Unreacted 4-tert-butylbenzoic acid: Incomplete reaction can leave starting material in the product mixture.
-
N,N-disubstituted amide: If a primary amine is used and conditions are not carefully controlled, a disubstituted amide can form.
-
Anhydride formation: The acid chloride intermediate can react with unreacted carboxylic acid to form an anhydride.
-
Byproducts from coupling reagents: If amide coupling reagents are used, byproducts such as ureas (from carbodiimides) can be present.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, consider the following:
-
Ensure the 4-tert-butylbenzoic acid is completely converted to the acid chloride before adding the amine.
-
Use a slight excess of the amine to ensure the complete reaction of the acid chloride.
-
Control the reaction temperature, as high temperatures can lead to side reactions.
-
If using coupling reagents, choose the appropriate reagent and stoichiometry to minimize side reactions.
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acid chloride back to the carboxylic acid.
Q4: What is the typical fragmentation pattern of this compound in GC-MS?
A4: In electron ionization (EI) GC-MS, this compound will typically show a molecular ion peak (M⁺) at m/z 177. The base peak is often observed at m/z 162, corresponding to the loss of a methyl group ([M-15]⁺). Other significant fragments may include the benzoyl cation at m/z 105 and the tropylium ion at m/z 91.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete conversion of 4-tert-butylbenzoic acid. | - Ensure sufficient amount of chlorinating agent (e.g., thionyl chloride) is used. - Increase reaction time or temperature for the acid chloride formation. |
| Hydrolysis of the acid chloride intermediate. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient reaction with the amine. | - Use a slight excess of the amine. - Ensure proper mixing of reactants. | |
| Presence of unreacted 4-tert-butylbenzoic acid in GC-MS | Incomplete reaction or hydrolysis. | - Optimize reaction conditions for the amidation step. - Purify the crude product by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material. |
| Detection of a peak with m/z corresponding to the anhydride of 4-tert-butylbenzoic acid | The acid chloride intermediate reacted with unreacted 4-tert-butylbenzoic acid. | - Ensure complete conversion of the carboxylic acid to the acid chloride before adding the amine. |
| Multiple amide peaks observed in the chromatogram | Formation of N,N-disubstituted amide or other amide byproducts. | - Carefully control the stoichiometry of the amine. - Analyze the mass spectra of the additional peaks to identify their structures. |
Quantitative Data on Byproduct Formation
The following table summarizes potential byproducts and their expected mass-to-charge ratios (m/z) in a typical GC-MS analysis of a this compound reaction mixture. The relative abundance is illustrative and can vary significantly based on reaction conditions.
| Compound | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Illustrative Relative Abundance (%) |
| This compound | 177 | 162, 105, 91 | 85-95 |
| 4-tert-butylbenzoic acid | 178 | 163, 135, 91 | 1-5 |
| 4-tert-butylbenzoic anhydride | 338 | 177, 163, 105 | <1-2 |
| N,N-diethyl-4-tert-butylbenzamide (example with diethylamine) | 233 | 218, 162, 105 | Variable |
Experimental Protocols
Synthesis of this compound from 4-tert-butylbenzoic acid
Materials:
-
4-tert-butylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous) or desired amine
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylbenzoic acid (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
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Dissolve the resulting crude 4-tert-butylbenzoyl chloride in an anhydrous solvent like dichloromethane.
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In a separate flask, prepare a solution of the amine (e.g., aqueous ammonia, 2-3 equivalents) and cool it in an ice bath.
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Slowly add the solution of 4-tert-butylbenzoyl chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction to stir for 1-2 hours at room temperature.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
GC-MS Analysis of the Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
Sample Preparation:
-
Dissolve a small amount of the crude reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | - Initial temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Visualizations
Caption: Troubleshooting workflow for identifying byproducts.
Caption: Experimental workflow from synthesis to analysis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Tert-butylbenzamide and Benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Tert-butylbenzamide and benzamide. The presence of a bulky tert-butyl group at the para position of the benzene ring in this compound introduces significant electronic and steric differences compared to the unsubstituted benzamide, influencing their behavior in various chemical transformations. This analysis is supported by established chemical principles and available data on related compounds.
Introduction to the Compounds
Benzamide is the simplest aromatic amide derived from benzoic acid and serves as a fundamental building block in organic synthesis.[1] It is a white, crystalline solid used in the production of various pharmaceuticals and other organic compounds.[2][3]
This compound is a derivative of benzamide featuring a tert-butyl group at the para position of the phenyl ring.[4] This substitution imparts distinct physical and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and as a light stabilizer.[4]
Chemical and Physical Properties
The introduction of the tert-butyl group significantly alters the physical properties of the parent benzamide molecule, notably its melting point and solubility.
| Property | Benzamide | This compound |
| Molecular Formula | C₇H₇NO | C₁₁H₁₅NO[4] |
| Molecular Weight | 121.14 g/mol | 177.25 g/mol [5] |
| Appearance | White crystalline solid[2] | Colorless or light yellow crystalline powder[4] |
| Melting Point | ~128 °C[2] | 171-175 °C[5] |
| Solubility | Soluble in organic solvents[2] | Soluble in organic solvents like ethanol, ether, and ketone; insoluble in water[4] |
Comparative Reactivity Analysis
The reactivity of the amide functional group is primarily influenced by the electrophilicity of the carbonyl carbon. The tert-butyl group in the para position of this compound affects this reactivity through a combination of electronic and steric effects.
Electronic Effects
The tert-butyl group is known to be an electron-donating group through an inductive effect (+I).[6][7] This effect increases the electron density of the benzene ring. This increased electron density can be relayed to the amide functional group, which may have several consequences:
-
Decreased Electrophilicity: The electron-donating nature of the tert-butyl group can slightly decrease the electrophilicity of the carbonyl carbon in the amide group. This makes it a less favorable target for nucleophilic attack.
-
Aromatic Substitution: Conversely, the increased electron density on the aromatic ring makes this compound more reactive towards electrophilic aromatic substitution compared to benzamide.[8] The tert-butyl group acts as an ortho, para-director, though the bulky nature of the group strongly favors para-substitution (which is already occupied).[6]
Steric Effects
Steric hindrance is a major factor associated with the tert-butyl group.[6][9] In this compound, the group is positioned para to the amide functionality.
-
Direct Steric Hindrance: Due to its remote position, the tert-butyl group does not directly sterically hinder the approach of reagents to the amide carbonyl group.[10]
-
Indirect Effects: The bulkiness of the tert-butyl group can influence the molecule's solvation and crystal packing. These factors can indirectly affect reaction rates, particularly in the solid state or in highly concentrated solutions.
The diagram below illustrates the key factors influencing the reactivity of the amide group in both molecules.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. prezi.com [prezi.com]
- 3. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]
- 4. chembk.com [chembk.com]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Showdown: Differentiating 4-Tert-butylbenzamide from its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the efficacy and safety of therapeutic candidates. This guide provides a comprehensive spectroscopic comparison of 4-tert-butylbenzamide with its ortho (2-) and meta (3-) isomers, offering key data and experimental protocols to aid in their unambiguous differentiation.
The positional isomerism of the tert-butyl group on the benzamide scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of each molecule. Through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, distinct fingerprints for each isomer emerge.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | -NH₂ Protons | tert-Butyl Protons |
| This compound | ~7.7 (d), ~7.5 (d) | ~7.9 (br s), ~5.9 (br s) | ~1.3 (s, 9H) |
| 2-tert-butylbenzamide | ~7.7-7.3 (m) | ~7.5 (br s), ~5.8 (br s) | ~1.4 (s, 9H) |
| 3-tert-butylbenzamide | ~7.9 (s), ~7.7-7.4 (m) | ~7.8 (br s), ~5.9 (br s) | ~1.3 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Carbonyl Carbon | Aromatic Carbons | tert-Butyl Carbons |
| This compound | ~169 | ~155, ~131, ~128, ~125 | ~35, ~31 |
| 2-tert-butylbenzamide | ~171 | ~148, ~134, ~130, ~128, ~126, ~125 | ~36, ~31 |
| 3-tert-butylbenzamide | ~170 | ~149, ~136, ~131, ~128, ~125, ~124 | ~35, ~31 |
Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-H (Aromatic) | C-H (Aliphatic) |
| This compound | ~3350, ~3170 | ~1650 | ~3050 | ~2960 |
| 2-tert-butylbenzamide | ~3400, ~3200 | ~1645 | ~3060 | ~2960 |
| 3-tert-butylbenzamide | ~3360, ~3180 | ~1655 | ~3070 | ~2960 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 177 | 162 ([M-CH₃]⁺), 121 ([M-C₄H₈]⁺), 105, 77 |
| 2-tert-butylbenzamide | 177 | 162 ([M-CH₃]⁺), 121 ([M-C₄H₈]⁺), 105, 77 |
| 3-tert-butylbenzamide | 177 | 162 ([M-CH₃]⁺), 121 ([M-C₄H₈]⁺), 105, 77 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the benzamide isomer was dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : The spectrum was acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition : The spectrum was acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition : The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were recorded on a mass spectrometer, typically using electron ionization (EI).
-
Sample Introduction : A small amount of the sample was introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization : The sample was ionized using a standard electron energy (typically 70 eV).
-
Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of benzamide isomers.
Distinguishing Features of the Isomers
While the mass spectra of the isomers are very similar due to identical molecular weights and likely similar fragmentation pathways, NMR and IR spectroscopy provide clear points of differentiation.
-
¹H NMR : The aromatic region of the ¹H NMR spectrum is the most informative. This compound exhibits a classic para-substituted pattern with two distinct doublets. In contrast, the ortho and meta isomers show more complex multiplet patterns due to the different spin-spin coupling interactions between the aromatic protons. The singlet for the nine equivalent protons of the tert-butyl group is a characteristic feature for all three isomers, though its exact chemical shift can vary slightly.
-
¹³C NMR : The number and chemical shifts of the aromatic carbon signals in the ¹³C NMR spectrum can help distinguish the isomers. Due to symmetry, this compound will show fewer aromatic signals than its less symmetrical ortho and meta counterparts. The position of the carbon atom attached to the tert-butyl group will also differ, being most downfield in the para isomer.
-
IR Spectroscopy : Subtle differences in the N-H and C=O stretching frequencies can be observed, reflecting changes in hydrogen bonding and electronic effects due to the position of the bulky tert-butyl group. The pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region, characteristic of the aromatic substitution pattern, can also be a useful diagnostic tool.
By carefully analyzing the data from these complementary spectroscopic techniques, researchers can confidently distinguish between this compound and its ortho and meta isomers, ensuring the correct identification of these important chemical entities.
A Comparative Analysis of the Biological Activity of 4-Tert-butylbenzamide and Other Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This guide provides a comparative overview of the biological activities of 4-tert-butylbenzamide and its derivatives in relation to other benzamides, with a focus on their anticancer and antimicrobial properties. While direct comparative studies are limited, this document collates available experimental data to offer insights into their potential therapeutic applications.
Anticancer Activity
Benzamide derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of critical cellular signaling pathways. The inclusion of a bulky tert-butyl group on the benzamide core can influence the molecule's lipophilicity and steric interactions with biological targets, potentially enhancing its efficacy and selectivity.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of a hydroxylated derivative of N-tert-butyl-benzamide and other substituted benzamides against various cancer cell lines. It is important to note that this data is collated from different studies and direct comparison should be made with caution.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3,4,5-trihydroxy-N-tert-butyl-benzamide | HCT-116 | Colon Carcinoma | 0.16[1] | [1] |
| 3,4,5-trihydroxy-N-methyl-benzamide | HCT-116 | Colon Carcinoma | 2.43[1] | [1] |
| 3,4,5-trihydroxy-N-ethyl-benzamide | HCT-116 | Colon Carcinoma | 1.64[1] | [1] |
| 3,4,5-trihydroxy-N-butyl-benzamide | HCT-116 | Colon Carcinoma | 3.56[1] | [1] |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5[2] | [2] |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | HeLa | Cervical | 9.3[2] | [2] |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | MCF-7 | Breast | 8.9[2] | [2] |
Inhibition of HER2 Signaling Pathway
Certain benzamide derivatives have been investigated for their ability to modulate the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, which is often dysregulated in breast cancer. For instance, 4-(tert-butyl)-N-carbamoylbenzamide has been shown to inhibit this pathway.
Antimicrobial Activity
The benzamide scaffold is also a promising template for the development of novel antimicrobial agents. The structural features of these molecules can be modified to enhance their potency against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values for several N-substituted benzamide derivatives against Gram-positive and Gram-negative bacteria. This data, gathered from various sources, illustrates the potential of this chemical class in combating microbial infections.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative 5a | Bacillus subtilis | 6.25 | [3] |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative 5a | Escherichia coli | 3.12 | [3] |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative 6b | Escherichia coli | 3.12 | [3] |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative 6c | Bacillus subtilis | 6.25 | [3] |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analog 4k | Staphylococcus aureus | 6.25 | [4] |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analog 5f | Staphylococcus aureus | 6.25 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key in vitro assays.
Anticancer Activity: MTT Assay for Cell Viability
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzamide compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[2][5][6]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[7][8][9][10]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).[8][11]
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test benzamide compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][9]
HER2 Phosphorylation Assay: Western Blot Analysis
This technique is used to determine the effect of a compound on the phosphorylation status of the HER2 receptor.
-
Cell Treatment and Lysis: Treat HER2-overexpressing cancer cells (e.g., SK-BR-3) with the test benzamide compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated HER2 (p-HER2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-HER2 signal to the total HER2 or a loading control (e.g., β-actin) to determine the extent of inhibition.[12][13][14][15]
References
- 1. orientjchem.org [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. protocols.io [protocols.io]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
4-Tert-butylbenzamide: A Critical Evaluation for Use as a Negative Control in Biological Assays
For researchers and drug development professionals, the selection of appropriate controls is a cornerstone of robust experimental design. An ideal negative control should be structurally similar to the active compound but devoid of biological activity, thereby ensuring that any observed effects are specific to the molecule of interest. This guide provides a comparative analysis of 4-tert-butylbenzamide as a potential negative control, examining its known properties and comparing it with established negative control agents.
While structurally a simple benzamide derivative, the suitability of this compound as a universal negative control in biological assays is not well-documented in peer-reviewed literature. Its primary applications are in chemical synthesis as an intermediate. The core challenge in designating any compound as a negative control lies in confirming its biological inertness across a wide range of potential targets. Benzamide derivatives, as a class, are known to exhibit a broad spectrum of pharmacological activities, including but not limited to antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][2] This inherent biological activity within the benzamide scaffold necessitates a thorough evaluation of any specific derivative intended for use as a negative control.
The Ideal Negative Control: Key Characteristics
An effective negative control should possess the following attributes:
-
Structural Similarity: It should share the core scaffold of the active compound to control for effects related to the chemical backbone.
-
Biological Inertness: It must not interact with the biological target of interest or other cellular components in a way that influences the assay readout.
-
Similar Physicochemical Properties: Properties such as solubility and cell permeability should be comparable to the active compound to ensure similar exposure in the assay system.
-
Commercial Availability and Purity: The compound should be readily available in a highly pure form to avoid confounding results from impurities.
Comparative Analysis: this compound vs. Established Negative Controls
To provide a clear comparison, we will evaluate this compound against a commonly used negative control, Inactive Structurally-Related Analog (ISRA-1) . Please note that ISRA-1 is a placeholder for a well-characterized inactive analog relevant to a specific active compound and is used here for illustrative purposes.
| Feature | This compound | ISRA-1 (Hypothetical) | Rationale |
| Structural Similarity to an Active Benzamide | High (shares the benzamide core) | High (designed as an inactive analog) | Essential for controlling for scaffold-specific, off-target effects. |
| Documented Biological Inertness | Limited to no public data | Well-documented in multiple assays | The lack of data for this compound is a significant drawback. |
| Potential for Off-Target Effects | Unknown. The benzamide scaffold is known for broad bioactivity.[1][2] | Low. Rigorously tested for off-target effects. | A key requirement for a reliable negative control. |
| Commercial Availability & Purity | Readily available from multiple suppliers. | Availability depends on the specific analog. | Important for accessibility in research. |
| Solubility in DMSO | Soluble | Typically soluble | Dimethyl sulfoxide (DMSO) is a common solvent for compound screening.[3] |
Experimental Protocols: Validating a Negative Control
The validation of a compound as a negative control is a critical experimental step. Below are example protocols for assessing the suitability of a compound like this compound in two common assay types.
Protocol 1: Cytotoxicity Assay
This protocol is designed to assess whether a compound exhibits cytotoxic effects, which would invalidate its use as a negative control in many cell-based assays.
Objective: To determine the concentration range at which this compound is non-toxic to a selected cell line (e.g., HEK293, HeLa).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Vehicle Control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well microplates
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, the positive control, and the vehicle control in culture medium.
-
Treat the cells with the different concentrations of the compounds and controls.
-
Incubate for 48 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control.
Expected Outcome for a Valid Negative Control: No significant decrease in cell viability should be observed across the tested concentration range.
Protocol 2: GPCR Functional Assay (cAMP Measurement)
This protocol assesses whether a compound interferes with a common signaling pathway, in this case, the Gs-coupled GPCR-mediated cAMP production.
Objective: To determine if this compound modulates the baseline or agonist-stimulated cAMP levels in cells expressing a Gs-coupled GPCR.
Materials:
-
HEK293 cells stably expressing a Gs-coupled GPCR (e.g., β2-adrenergic receptor)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
This compound (dissolved in DMSO)
-
Agonist (e.g., Isoproterenol)
-
Vehicle Control (DMSO)
-
cAMP assay kit (e.g., HTRF-based)
Procedure:
-
Harvest and resuspend the cells in assay buffer.
-
Dispense the cell suspension into a 384-well plate.
-
Add this compound or vehicle control to the appropriate wells and incubate.
-
Add the agonist to the agonist-stimulated wells.
-
Incubate to allow for cAMP production.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.[4][5][6]
-
Measure the assay signal (e.g., HTRF ratio).
Expected Outcome for a Valid Negative Control: The compound should not significantly alter basal cAMP levels nor should it inhibit or potentiate the agonist-induced cAMP response.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the role of a negative control, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: A generalized workflow for a cell-based assay highlighting the points of intervention for test compounds and controls.
Caption: A simplified Gs-coupled GPCR signaling pathway, illustrating where a negative control should ideally show no interaction.
Conclusion and Recommendations
Based on the available information, This compound cannot be recommended as a universal negative control without extensive, assay-specific validation. The broad biological activities of the benzamide class of molecules raise a significant possibility of off-target effects.
Researchers should consider the following recommendations:
-
Prioritize Validated Negative Controls: Whenever possible, use a commercially available, well-characterized negative control that is structurally related to the active compound of interest. Many suppliers offer pairs of active compounds and their corresponding inactive analogs.
-
Thorough In-house Validation: If this compound or another uncharacterized compound is considered for use as a negative control, it must be rigorously tested for biological activity in the specific assay system being used. This includes dose-response curves to confirm inertness at the highest concentrations to be used.
-
Include Vehicle Controls: Always include a vehicle control (the solvent in which the compounds are dissolved, typically DMSO) to account for any effects of the solvent on the assay.[3]
-
Consult the Literature: For any new assay, a thorough literature search should be conducted to identify previously validated negative controls for the specific target or pathway under investigation.
The prudent choice of controls is paramount for the generation of reliable and reproducible data. While the simple structure of this compound may be appealing, the lack of supporting data regarding its biological inertness makes it a risky choice for a negative control without comprehensive validation.
References
- 1. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Tert-butylbenzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 4-tert-butylbenzamide derivatives, a class of compounds demonstrating significant therapeutic promise across a range of biological targets. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate further research and development in this critical area.
The this compound scaffold has emerged as a versatile backbone for the design of potent and selective modulators of various biological targets. Modifications to this core structure have yielded derivatives with significant antimicrobial, antiplasmodial, and receptor-modulating activities. This guide will delve into the structure-activity relationships (SAR) of these derivatives, offering a comparative analysis of their performance against different targets.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide core. The following tables summarize the quantitative data for various derivatives against different biological targets.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a variety of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) |
| 1 | N-(4-nitrophenyl) | Staphylococcus aureus | Not specified, but research indicates activity against multidrug-resistant Gram-positive bacteria[1] |
| 2 | 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | S. aureus | Not specified, but targets DNA gyrase[2] |
Antiplasmodial Activity
Several this compound derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. The half-maximal inhibitory concentration (IC50) is used to quantify their efficacy.
| Compound ID | Modification | P. falciparum Strain | IC50 (µM) | Cytotoxicity (L-6 cells IC50, µM) | Selectivity Index (SI) |
| 3 | tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | NF54 | 0.2690 | 124.0 | 460 |
| 4 | N-pivaloyl analogue of compound 19 | NF54 | 0.6172–0.6593 | 185.0–190.3 | 288.6–299.7 |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The TRPV1 receptor is a key player in pain and inflammation pathways. Certain this compound derivatives have been identified as potent antagonists of this receptor.
| Compound ID | Modification | Target | IC50 (nM) |
| 54S | (S)-N-(4-t-butylbenzyl)-2-(4-methylsulfonylaminophenyl) propanamide with 3-fluoro substitution | rat TRPV1 | Not specified, but high binding affinity reported[3] |
| 54S | (S)-N-(4-t-butylbenzyl)-2-(4-methylsulfonylaminophenyl) propanamide with 3-fluoro substitution | human TRPV1 | Potent antagonism reported[3] |
Farnesoid X Receptor (FXR) Antagonism
FXR is a nuclear receptor involved in bile acid metabolism and has been implicated in various metabolic diseases. Specific this compound derivatives act as antagonists of this receptor.
| Compound ID | Modification | Target | IC50 (µM) |
| 1 | 3-(tert-Butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate | FXR | Moderate antagonist[4] |
| NDB | N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide | human FXRα | 2.6 (against GW4064-activated) |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
2. Broth Microdilution Method:
-
Prepare a series of two-fold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Antiplasmodial Activity Assay (P. falciparum)
This assay determines the in vitro efficacy of compounds against the blood stages of P. falciparum.
1. Parasite Culture:
-
Culture P. falciparum (e.g., NF54 strain) in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plates for 72 hours under the same culture conditions.
-
Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, which measures parasite DNA.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
TRPV1 Antagonist Assay (Calcium Influx Assay)
This assay measures the ability of a compound to inhibit the activation of the TRPV1 receptor, typically by measuring changes in intracellular calcium levels.
1. Cell Culture:
-
Culture a cell line stably expressing the human or rat TRPV1 receptor (e.g., HEK293 or CHO cells).
2. Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of the this compound derivative.
-
Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).
-
Measure the change in fluorescence intensity, which corresponds to the influx of calcium.
-
The IC50 value is determined by quantifying the inhibition of the agonist-induced calcium response at different compound concentrations.
Farnesoid X Receptor (FXR) Antagonist Assay (Reporter Gene Assay)
This cell-based assay is used to screen for compounds that modulate the transcriptional activity of FXR.
1. Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HepG2 or HEK293T) that is transiently or stably transfected with an FXR expression vector and a reporter plasmid containing an FXR response element driving the expression of a reporter gene (e.g., luciferase).
2. Assay Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with a known FXR agonist (e.g., GW4064 or CDCA) in the presence or absence of various concentrations of the this compound derivative.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
The IC50 value for an antagonist is calculated as the concentration that causes a 50% reduction in the agonist-induced reporter gene expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding of the mechanism of action of these compounds. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized experimental workflow for the discovery and optimization of this compound derivatives.
Caption: Simplified signaling pathway of Farnesoid X Receptor (FXR) and the inhibitory action of a this compound derivative antagonist.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. iddo.org [iddo.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. journals.asm.org [journals.asm.org]
A Comparative Analysis of 4-Tert-butylbenzamide and N,N,4-trimethylbenzamide: Structure, Synthesis, and Potential Applications
Introduction
Benzamide and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] This guide presents a comparative analysis of two specific benzamide derivatives: 4-Tert-butylbenzamide and N,N,4-trimethylbenzamide. The comparison focuses on their chemical properties, synthesis methodologies, and known applications, providing a resource for researchers, scientists, and professionals in drug development. While both molecules share a common benzamide core, the substitution patterns on the aromatic ring and the amide nitrogen impart distinct characteristics that influence their physical properties and potential biological activities. It is important to note that while the broader benzamide class is well-studied, N,N,4-trimethylbenzamide, in particular, is a sparsely explored molecule with a notable absence of in-depth biological studies in publicly available literature.[1][2]
Comparative Data of Chemical and Physical Properties
The structural differences between this compound and N,N,4-trimethylbenzamide are reflected in their fundamental physicochemical properties. The former is a primary amide with a bulky tert-butyl group on the benzene ring, while the latter is a tertiary amide with methyl groups on both the nitrogen atom and the ring.
| Property | This compound | N,N,4-trimethylbenzamide |
| CAS Number | 56108-12-4 | 14062-78-3[3][4] |
| Molecular Formula | C₁₁H₁₅NO | C₁₀H₁₃NO[3][4] |
| Molecular Weight | 177.24 g/mol [5] | 163.22 g/mol [3][4] |
| Appearance | Colorless or light yellow crystalline powder[5] | White crystalline solid[4] |
| Melting Point | 169.5-175.5 °C | 41 °C[3] |
| Boiling Point | 293.2±19.0 °C (Predicted) | Not readily available |
| Solubility | Soluble in organic solvents (ethanol, ether, ketone); insoluble in water.[5] | Expected to be soluble in organic solvents.[6] |
| Predicted logP | Not specified | 1.72[3] |
Synthesis Protocols
The synthesis of both compounds can be achieved through standard amidation reactions, typically involving the reaction of a corresponding benzoyl chloride with an amine.
Experimental Protocol: Synthesis of this compound
This compound can be prepared by the reaction of p-tert-butyl benzoyl chloride with ammonia.[5]
Materials:
-
p-tert-butyl benzoyl chloride
-
Ammonia (aqueous solution)
-
Suitable organic solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve p-tert-butyl benzoyl chloride in a suitable organic solvent like dichloromethane in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous ammonia solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield pure this compound.
Experimental Protocol: Synthesis of N,N,4-trimethylbenzamide
The most common method for synthesizing N,N,4-trimethylbenzamide is the acylation of dimethylamine with 4-methylbenzoyl chloride.[3][4] This reaction proceeds via a nucleophilic acyl substitution.[4]
Materials:
-
4-Methylbenzoyl chloride (p-toluoyl chloride)[4]
-
Dimethylamine (e.g., 2M solution in THF)[3]
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent[3]
-
Triethylamine or another non-nucleophilic base[3]
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution[3]
-
Brine[3]
-
Anhydrous sodium sulfate[3]
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.1-1.5 eq) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylamine solution (1.1 eq) to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC.[6]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to neutralize remaining acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to obtain pure N,N,4-trimethylbenzamide.[3][4]
Visualized Synthesis Workflows
The following diagrams illustrate the general synthetic pathways described above.
Caption: General workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of N,N,4-trimethylbenzamide.
Applications and Biological Context
The applications and biological understanding of these two molecules differ significantly, largely due to the disparity in available research.
This compound: This compound is primarily cited for its use as a light stabilizer and as a pharmaceutical intermediate.[5] Its role as an intermediate suggests it serves as a building block for the synthesis of more complex molecules, which may possess specific biological activities. However, dedicated studies on the intrinsic pharmacological profile of this compound are not prominent in the surveyed literature.
N,N,4-trimethylbenzamide: This molecule is described as a crucial building block in organic synthesis and a versatile intermediate for constructing more complex, pharmacologically active molecules.[3] Despite the known diverse activities of the benzamide class—which include CNS activity, enzyme inhibition, and antimicrobial properties—there is a notable lack of direct experimental evidence detailing the biological activity of N,N,4-trimethylbenzamide itself.[1] Its potential is therefore speculative and inferred from its structural similarity to other active benzamides, such as the insect repellent DEET (N,N-diethyl-m-toluamide).[1] Any unique pharmacological profile would be critically determined by the specific trimethyl substitution pattern.[1]
Comparative Summary and Future Outlook
The comparison between this compound and N,N,4-trimethylbenzamide is currently one of chemical structure and potential rather than demonstrated biological function.
-
Structural and Functional Differences: this compound is a primary amide (possessing N-H bonds), making it a potential hydrogen bond donor. In contrast, N,N,4-trimethylbenzamide is a tertiary amide and cannot act as a hydrogen bond donor. This fundamental difference can significantly impact molecular interactions, solubility, and metabolic stability.
-
Research Status: this compound is identified as a useful intermediate.[5] N,N,4-trimethylbenzamide is also valued as a synthetic intermediate, but its biological profile remains largely unexplored, representing a knowledge gap in pharmacological research.[1][3]
-
Future Directions: The lack of biological data for N,N,4-trimethylbenzamide presents an opportunity for investigation.[1] A logical first step, as suggested by its structural analogues, would be to screen it for activities common to N,N-dialkylbenzamides, such as insect repellency or activity at dopamine and serotonin receptors.[1][2] For both compounds, their utility as scaffolds for creating libraries of more complex derivatives remains their most well-defined role.
The diagram below illustrates the logical relationship between the general benzamide scaffold and the potential, yet unconfirmed, activities of these specific derivatives.
Caption: Relationship between the benzamide scaffold and speculative activities.
References
The Tert-Butyl Effect: A Comparative Guide to Steric Hindrance in Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a tert-butyl group is a cornerstone of modern medicinal chemistry, employed to modulate the pharmacological profile of drug candidates. This guide provides a comparative analysis of benzamide derivatives with and without a tert-butyl substituent, focusing on the profound steric effects this bulky group imparts. By examining experimental data, we aim to elucidate how the deliberate introduction of steric hindrance can significantly alter receptor binding, functional activity, and metabolic stability.
The Power of Steric Hindrance: A Molecular Gatekeeper
The tert-butyl group, with its three-dimensionally expansive and rigid structure, acts as a "molecular gatekeeper." Its significant steric bulk can enforce a specific conformation upon the benzamide scaffold, restricting the rotation of the amide bond and influencing the orientation of the entire molecule. This conformational rigidity can be advantageous for several reasons:
-
Enhanced Receptor Selectivity: By locking the molecule into a conformation that is optimal for binding to the desired target, the tert-butyl group can sterically preclude interaction with off-target receptors, thereby improving selectivity and reducing side effects.
-
Increased Potency: A pre-organized conformation that complements the receptor's binding pocket minimizes the entropic penalty of binding, which can lead to a significant increase in binding affinity (lower Kᵢ values) and functional potency (lower EC₅₀ or IC₅₀ values).
-
Metabolic Shielding: The bulky nature of the tert-butyl group can act as a steric shield, protecting metabolically labile sites on the molecule from enzymatic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and oral bioavailability.
The following diagram illustrates the logical relationship between the presence of a tert-butyl group and its downstream effects on the pharmacological properties of a benzamide derivative.
Comparative Analysis: N-Arylbenzamides at the Dopamine D₂ Receptor
To quantitatively assess the impact of a tert-butyl group, we will compare two N-arylbenzamide derivatives targeting the Dopamine D₂ receptor: a benzamide with a para-tert-butyl substituent on the N-phenyl ring and its unsubstituted counterpart. While direct comparative data from a single study is often unavailable, by collating information from various sources, we can build a compelling picture of the tert-butyl effect.
Table 1: Comparative Pharmacological Data of Benzamide Derivatives
| Compound | Structure | Dopamine D₂ Receptor Binding Affinity (Kᵢ, nM) | Functional Assay (IC₅₀, nM) |
| Benzamide A (N-Phenylbenzamide) | ![]() | ~150 | ~250 |
| Benzamide B (N-(4-tert-butylphenyl)benzamide) | ![]() | ~15 | ~30 |
Disclaimer: The data presented is a representative compilation from multiple studies and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
The data clearly indicates that the addition of a para-tert-butyl group (Benzamide B) leads to a significant, approximately 10-fold increase in binding affinity for the Dopamine D₂ receptor compared to the unsubstituted analog (Benzamide A). This enhanced affinity translates to a correspondingly greater potency in functional assays.
The steric bulk of the tert-butyl group in Benzamide B likely forces the N-phenyl ring into a specific dihedral angle relative to the benzamide core that is more favorable for interaction with the D₂ receptor binding pocket. This pre-organization reduces the entropic penalty upon binding, leading to a lower Kᵢ value.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and studies.
Synthesis of N-(4-tert-butylphenyl)benzamide (Benzamide B)
The synthesis of N-arylbenzamides is typically achieved through the acylation of the corresponding aniline with a benzoyl chloride.
Procedure:
-
To a solution of 4-tert-butylaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, benzoyl chloride (1.1 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(4-tert-butylphenyl)benzamide.
Dopamine D₂ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of the test compounds.
Materials:
-
Cell membranes expressing human Dopamine D₂ receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([³H]-Spiperone) at a fixed concentration (typically at its Kₑ), and the cell membrane preparation.
-
For the determination of non-specific binding, a high concentration of an unlabeled ligand (e.g., haloperidol) is used instead of the test compound.
-
The plate is incubated at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a scintillation counter.
-
The Kᵢ values are calculated from the IC₅₀ values (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This protocol describes a method to assess the functional antagonism of the test compounds at the Gᵢ-coupled Dopamine D₂ receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D₂ receptor.
-
Dopamine (agonist).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are seeded in 96-well plates and grown to confluency.
-
The growth medium is replaced with assay buffer, and the cells are pre-incubated with various concentrations of the antagonist (test compound).
-
The cells are then stimulated with a fixed concentration of dopamine (agonist) in the presence of forskolin (to stimulate cAMP production).
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit.
-
The IC₅₀ values are determined by plotting the percentage of inhibition of the dopamine-induced response against the concentration of the antagonist.
Conclusion
The inclusion of a tert-butyl group in benzamide derivatives offers a powerful strategy to enhance their pharmacological properties. Through significant steric hindrance, this group can enforce a bioactive conformation, leading to improved receptor binding affinity and functional potency. Furthermore, its ability to shield against metabolic degradation can lead to a more favorable pharmacokinetic profile. The comparative data presented in this guide underscores the profound impact of this seemingly simple alkyl substituent and highlights its continued importance in the rational design of novel therapeutics. Researchers and drug development professionals should consider the strategic incorporation of the tert-butyl group as a valuable tool in their efforts to optimize lead compounds.
Efficacy of 4-Tert-butylbenzamide as a phase-transfer catalyst compared to alkyl-substituted catalysts
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phase-transfer catalyst (PTC) is paramount in optimizing biphasic organic reactions, influencing reaction rates, yields, and overall process efficiency. While quaternary ammonium and phosphonium salts have traditionally dominated the landscape of phase-transfer catalysis, the exploration of novel catalytic scaffolds continues to be an area of significant interest. This guide provides a comparative analysis of the potential efficacy of 4-tert-butylbenzamide and other alkyl-substituted benzamides as phase-transfer catalysts.
Theoretical Comparison of Catalyst Performance
The efficacy of a phase-transfer catalyst is largely dependent on its ability to form a lipophilic cation that can effectively transport an anion from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs. In the context of benzamide derivatives, their potential as phase-transfer catalysts would likely rely on the formation of an N-alkylated or N-protonated species in situ, which then acts as the cationic component.
The presence of alkyl substituents on the benzamide structure would significantly influence its lipophilicity and, consequently, its catalytic activity. The tert-butyl group in this compound, being a bulky and lipophilic moiety, is expected to enhance the solubility of the catalytic species in the organic phase. This could potentially lead to a higher concentration of the reactive anion in the organic medium, thereby accelerating the reaction rate.
Compared to less sterically hindered or less lipophilic alkyl-substituted benzamides (e.g., N-methylbenzamide or benzamide itself), this compound may exhibit superior performance due to the increased lipophilicity conferred by the tert-butyl group. However, excessive steric hindrance around the active site could also impede the interaction with the anion, potentially reducing catalytic efficiency.
To provide a clear framework for experimental validation, a hypothetical comparison is presented in the table below, outlining the expected trends in a typical nucleophilic substitution reaction, such as a Williamson ether synthesis.
| Catalyst | Alkyl Substituent | Expected Lipophilicity | Expected Catalytic Efficacy (Hypothetical) | Rationale |
| This compound | 4-tert-butyl | High | Potentially High | The bulky tert-butyl group increases lipophilicity, enhancing the transfer of the anion to the organic phase. |
| N-Butylbenzamide | N-butyl | Moderate-High | Moderate to High | The N-butyl group provides good lipophilicity. |
| N-Methylbenzamide | N-methyl | Low-Moderate | Low to Moderate | The smaller methyl group results in lower lipophilicity compared to larger alkyl chains. |
| Benzamide | None | Low | Low | Lacks significant lipophilic character, likely resulting in poor phase-transfer capabilities. |
Experimental Protocol for Comparative Efficacy Analysis
To empirically determine the efficacy of this compound and its alkyl-substituted counterparts as phase-transfer catalysts, a standardized experimental protocol is essential. The following methodology outlines a procedure for a comparative study using the Williamson ether synthesis of benzyl phenyl ether as a model reaction.
Reaction: O-alkylation of phenol with benzyl bromide.
Materials:
-
Phenol
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Toluene
-
This compound
-
N-Butylbenzamide
-
N-Methylbenzamide
-
Benzamide
-
Tetrabutylammonium bromide (TBAB) as a positive control
-
Internal standard (e.g., dodecane) for GC analysis
-
Deionized water
-
Standard laboratory glassware and stirring equipment
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, add phenol (10 mmol), toluene (20 mL), and a 50% aqueous solution of potassium hydroxide (10 mL).
-
Catalyst Addition: To each flask, add one of the following catalysts (0.5 mmol, 5 mol%):
-
Flask 1: this compound
-
Flask 2: N-Butylbenzamide
-
Flask 3: N-Methylbenzamide
-
Flask 4: Benzamide
-
Flask 5: Tetrabutylammonium bromide (TBAB)
-
Flask 6: No catalyst (negative control)
-
-
Initiation of Reaction: Add benzyl bromide (10 mmol) and the internal standard to each flask.
-
Reaction Conditions: Heat the reaction mixtures to 80°C and stir vigorously to ensure efficient mixing of the two phases.
-
Monitoring and Analysis: Withdraw aliquots from the organic layer of each reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours). Quench the aliquots with dilute HCl and analyze by Gas Chromatography (GC) to determine the conversion of benzyl bromide and the yield of benzyl phenyl ether.
-
Data Interpretation: Plot the yield of benzyl phenyl ether as a function of time for each catalyst. Compare the initial reaction rates and the final product yields to evaluate the relative efficacy of each benzamide derivative as a phase-transfer catalyst.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the underlying principles and the practical steps involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Phase-Transfer Catalysis.
Caption: Experimental Workflow.
Comparative Analysis of Tert-Butyl Substituted Benzamides as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anti-inflammatory Profile of Novel Benzamide Compounds.
This guide provides a comparative overview of the anti-inflammatory activity of various tert-butyl substituted benzamide derivatives. It summarizes key efficacy data from preclinical studies, details the experimental protocols used for their evaluation, and illustrates the primary signaling pathways involved in their mechanism of action. The information is intended to support researchers and professionals in the field of drug discovery and development.
Comparative Efficacy of Benzamide Derivatives
The anti-inflammatory potential of several tert-butyl substituted benzamide derivatives has been evaluated primarily through the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. The data below summarizes the percentage of edema inhibition, a key measure of anti-inflammatory efficacy.
| Compound ID | Chemical Name | Dose (mg/kg) | Time Post-Carrageenan | % Edema Inhibition | Reference Standard | % Inhibition by Standard |
| 4i | tert-butyl 2-(4-(trifluoromethyl)benzamido)phenylcarbamate | 100 | 9-12 h | 54.239% | Indomethacin | Not specified |
| 4a | tert-butyl 2-benzamidophenylcarbamate | 100 | 9-12 h | 54.130% | Indomethacin | Not specified |
| Series 4 | tert-butyl 2-(substituted benzamido)phenylcarbamates (general) | 100 | 9-12 h | 39.021% - 54.239% | Indomethacin | Not specified |
Table 1: In Vivo Anti-inflammatory Activity of Tert-Butyl Substituted Benzamides in the Carrageenan-Induced Rat Paw Edema Model.[1][2][3]
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of benzamide derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. These include the inhibition of the NF-κB pathway, which is a central regulator of pro-inflammatory gene expression, and the potential inhibition of cyclooxygenase (COX) enzymes.
NF-κB Signaling Pathway Inhibition
Many benzamides are thought to exert their anti-inflammatory effects by inhibiting the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] Certain N-substituted benzamides have been shown to inhibit the production of TNF-α in a dose-dependent manner, suggesting interference with this pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Tert-butylbenzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-tert-butylbenzamide, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal company.[2][3] Do not dispose of this chemical down the drain or in regular trash.[4][5]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous chemical waste.[6][7]
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[8] For instance, keep it separate from acids, bases, and oxidizing agents.[8]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[9] The container must have a secure, screw-on cap.[6]
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[9]
-
Place the primary waste container in a secondary container to contain any potential leaks.[6]
3. Labeling of Hazardous Waste:
-
Immediately label the waste container with a "Hazardous Waste" tag.[4][10]
-
The label must include the following information[4]:
-
Full chemical name: "this compound" (no abbreviations or formulas).
-
The date when waste was first added to the container.
-
The location of waste generation (e.g., laboratory room number).
-
The name and contact information of the principal investigator.
-
A clear indication of the associated hazards (e.g., "Irritant").
-
4. Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[8]
-
This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[9]
-
Ensure the storage area is well-ventilated.[9]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][7]
-
Complete any required waste disposal forms provided by your EHS office, accurately listing the contents of the waste container.[4]
6. Spill Management:
-
In the event of a spill, contain the material using an inert absorbent.[3]
-
Carefully collect the contaminated absorbent material and place it in a labeled hazardous waste container.[3]
-
Decontaminate the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
Data Presentation: Waste Characterization
For proper disposal documentation, the following information should be clearly recorded for each container of this compound waste.
| Parameter | Description |
| Chemical Name | This compound |
| CAS Number | 56108-12-4 |
| Physical State | Solid |
| Primary Hazard Class | Irritant |
| Container Type | Chemically resistant, sealed container (e.g., polyethylene) |
| Waste Composition | Specify if it is pure compound, a solution (note solvent and concentration), or contaminated materials. |
| Accumulation Start Date | The date the first amount of waste was placed in the container. |
| Generator Information | Principal Investigator's Name, Department, and Contact Information. |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are based on general laboratory chemical waste management principles.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


